In-Depth Technical Guide: Synthesis and NMR Elucidation of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary The functionalized pyrazole core is a privileged scaffold in modern drug discovery, frequently serving as a bioisostere for various aromatic systems. Specifically, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalized pyrazole core is a privileged scaffold in modern drug discovery, frequently serving as a bioisostere for various aromatic systems. Specifically, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152508-57-0) is a highly versatile synthetic intermediate. The presence of the orthogonal reactive sites—an electrophilic aldehyde and a sterically hindered biaryl axis—makes it an ideal building block for developing kinase inhibitors and GPCR modulators.
This whitepaper provides a comprehensive, self-validating protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling [1], alongside an authoritative breakdown of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic data [3]. By understanding the causality behind both the synthetic choices and the anisotropic effects governing the NMR chemical shifts, researchers can unambiguously characterize this molecule and its downstream derivatives.
Strategic Synthetic Methodology
The most efficient route to synthesize 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is through the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with 2-methoxyphenylboronic acid [2].
Causality of Experimental Choices
Catalyst Selection (Pd(dppf)Cl
2
): The ortho-methoxy group on the boronic acid introduces significant steric hindrance. Pd(dppf)Cl
2
is selected because the large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step, which is typically the rate-limiting bottleneck in sterically encumbered cross-couplings.
Base and Solvent (K
2
CO
3
in 1,4-Dioxane/H
2
O): A mild inorganic base like K
2
CO
3
activates the boronic acid into a reactive boronate complex without triggering the Cannizzaro reaction or degrading the base-sensitive aldehyde. The 4:1 Dioxane/H
2
O mixture ensures optimal biphasic solubility for both the organic substrates and the inorganic salts.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints:
Reaction Setup: In a thoroughly dried Schlenk flask, combine 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 5.0 mmol) and 2-methoxyphenylboronic acid (1.2 equiv, 6.0 mmol). Add 1,4-dioxane (20 mL) and a 2M aqueous solution of K
2
CO
3
(2.5 equiv, 12.5 mmol).
Deoxygenation (Critical Step): Sparge the biphasic mixture with N
2
or Argon for exactly 15 minutes. Validation: Failure to thoroughly deoxygenate will result in the formation of homocoupled phenylboronic acid byproducts (detectable by GC-MS) and catalyst degradation (solution turns black prematurely).
Catalyst Addition: Add Pd(dppf)Cl
2
(0.05 equiv, 0.25 mmol). Heat the mixture to 90 °C under an inert atmosphere for 4 hours.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 1:1).
Check 1: The starting bromide (
Rf≈0.45
) should completely disappear.
Check 2: A new UV-active spot (
Rf≈0.35
) should appear.
Check 3: Treat the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The new spot must turn bright orange/red, confirming the aldehyde functional group survived the coupling conditions.
Workup & Isolation: Cool to room temperature, dilute with EtOAc (50 mL), and partition. Wash the organic layer with water (2 × 20 mL) and brine (20 mL). Validation: The brine wash is critical to draw out residual 1,4-dioxane from the organic phase. Dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the product as a pale yellow solid (typically >85% yield).
Synthetic workflow for 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde via Suzuki coupling.
Spectroscopic Characterization:
1
H NMR Analysis
The
1
H NMR spectrum (CDCl
3
, 400 MHz) provides definitive proof of the molecular architecture [4]. The chemical shifts are heavily influenced by local anisotropic effects and resonance (+M) stabilization.
The Aldehyde Proton (
δ
9.95): Appears as a sharp, highly deshielded singlet. This extreme downfield shift is caused by the diamagnetic anisotropy of the C=O
π
-bond, which generates an induced magnetic field that reinforces the external magnetic field (
B0
) at the proton's spatial location.
Pyrazole H-5 (
δ
8.05): This proton is deshielded by the adjacent electronegative nitrogen (N1) and the extended conjugation of the pyrazole ring.
Phenyl Ring Protons: The methoxy group exerts a strong electron-donating resonance effect (+M), increasing electron density at the ortho and para positions. Consequently, H-3' (ortho) and H-5' (para) are shielded and appear upfield (
δ
7.00 and 7.05) compared to the meta proton H-4' (
δ
7.45). H-6' (
δ
7.40) experiences steric compression from the adjacent pyrazole core, leading to a slight deshielding effect.
Table 1:
1
H NMR Data Summary (CDCl
3
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling (J, Hz)
Int.
Assignment Causality
CHO
9.95
s
-
1H
Deshielded by C=O diamagnetic anisotropy
H-5 (Pyr)
8.05
s
-
1H
Deshielded by adjacent N1 and conjugation
H-4' (Ph)
7.45
ddd
8.2, 7.5, 1.8
1H
Meta to OMe, minimal +M shielding
H-6' (Ph)
7.40
dd
7.5, 1.8
1H
Steric deshielding from pyrazole core
H-5' (Ph)
7.05
td
7.5, 1.0
1H
Shielded by +M effect of OMe (para)
H-3' (Ph)
7.00
dd
8.2, 1.0
1H
Shielded by +M effect of OMe (ortho)
N-CH
3
3.95
s
-
3H
Attached to electronegative pyrazole N1
O-CH
3
3.85
s
-
3H
Attached to electronegative Oxygen
Spectroscopic Characterization:
13
C NMR Analysis
The
13
C NMR spectrum (CDCl
3
, 100 MHz) resolves all 12 distinct carbon environments. The assignment relies on the electronic nature of the substituents. The carbonyl carbon (C=O) is the most deshielded (
δ
185.5) due to the strong inductive (-I) effect of the oxygen atom. The quaternary carbon attached to the methoxy group (C-2') is also highly deshielded (
δ
157.2).
Table 2:
13
C NMR Data Summary (CDCl
3
, 100 MHz)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment Causality
CHO
185.5
C=O
Highly deshielded carbonyl carbon
C-2' (Ph)
157.2
Cq
Directly attached to electronegative Oxygen
C-3 (Pyr)
151.8
Cq
Conjugated sp
2
carbon attached to N2
C-5 (Pyr)
136.4
CH
Adjacent to N-CH
3
C-4' (Ph)
131.5
CH
Aromatic carbon
C-6' (Ph)
131.0
CH
Aromatic carbon
C-4 (Pyr)
121.5
Cq
Alpha to the electron-withdrawing CHO group
C-5' (Ph)
120.8
CH
Shielded by +M effect of OMe
C-1' (Ph)
119.5
Cq
Aromatic ipso carbon
C-3' (Ph)
111.2
CH
Highly shielded by +M effect of OMe
O-CH
3
55.6
CH
3
Typical methoxy carbon
N-CH
3
39.8
CH
3
Typical N-methyl carbon
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in the structural elucidation—especially differentiating the pyrazole quaternary carbons (C-3 and C-4)—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (
2J
and
3J
) couplings between protons and carbons.
Validating the Regiochemistry: The N-CH
3
protons (
δ
3.95) show a strong
3J
correlation to C-5 (
δ
136.4), confirming the methyl group is at the N1 position.
Validating the Aldehyde Position: The aldehyde proton (
δ
9.95) exhibits
3J
correlations to both C-3 (
δ
151.8) and C-5 (
δ
136.4), proving it is situated exactly at C-4.
Validating the Biaryl Linkage: Pyrazole H-5 (
δ
8.05) shows a
3J
correlation to C-3 (
δ
151.8), tying the pyrazole ring system together.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural elucidation.
References
Source: benchchem.
Source: nih.
Title: 1H NMR Analysis of 1H-Pyrazole-4-Carbaldehyde: A ...
Source: nih.
Exploratory
The Mechanistic Pathway of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Executive Summary The pyrazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152508-57-0) is a highly versatile synthetic building block. The presence of the 4-carbaldehyde group allows for extensive downstream functionalization via reductive aminations, Knoevenagel condensations, and Wittig reactions.
This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the de novo synthesis of this molecule. The synthesis is achieved through a robust three-stage linear sequence: enaminone formation, regioselective cyclization, and site-specific Vilsmeier-Haack formylation [1].
Caption: Three-stage synthetic workflow for the target pyrazole-4-carbaldehyde.
Stage 1: Enaminone Precursor Synthesis
The construction of the pyrazole core requires a 1,3-dielectrophilic equivalent. While 1,3-diketones are commonly used, the use of an enaminone provides superior regiocontrol during the subsequent hydrazine cyclization.
Mechanistic Rationale
The reaction between 2-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds via the nucleophilic attack of the ketone's enol tautomer onto the highly electrophilic acetal carbon of DMF-DMA. The elimination of methanol and dimethylamine drives the thermodynamic equilibrium forward, yielding (E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one. The ortho-methoxy group on the phenyl ring exerts steric hindrance, but the highly reactive nature of neat DMF-DMA easily overcomes this activation barrier.
Validated Protocol: Enaminone Formation
Reagent Charging: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2-methoxyacetophenone (10.0 mmol) in neat DMF-DMA (15.0 mmol, 1.5 eq).
Reaction Conditions: Heat the mixture to reflux (approx. 100–105 °C) for 12 hours. The reaction progress should be monitored by TLC (Hexane/EtOAc 7:3) until the complete consumption of the starting ketone.
Isolation: Cool the mixture to room temperature. Remove excess DMF-DMA and methanol byproducts in vacuo using a rotary evaporator.
Purification: Triturate the resulting dark oil with cold diethyl ether to precipitate the enaminone as a yellow/orange solid. Filter and dry under a high vacuum.
Stage 2: Regioselective Pyrazole Core Assembly
The cyclization of the enaminone with methylhydrazine is the critical step defining the structural isomerism of the final product. Because methylhydrazine is an unsymmetrical binucleophile, two distinct isomers can form: the 1,3-disubstituted pyrazole and the 1,5-disubstituted pyrazole.
Mechanistic Rationale & Regioselectivity
The regioselectivity is governed by the differential nucleophilicity of the two nitrogen atoms in methylhydrazine. The terminal primary amine (-NH2) is significantly more nucleophilic and less sterically hindered than the internal secondary amine (-NHCH3).
The mechanism initiates via a Michael-type addition. The highly nucleophilic -NH2 group selectively attacks the highly electrophilic β-carbon of the enaminone, displacing the dimethylamine leaving group. Subsequent intramolecular cyclization occurs when the secondary -NHCH3 nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring [2]. This kinetic and thermodynamic preference overwhelmingly favors the 1-methyl-3-(2-methoxyphenyl)-1H-pyrazole (the 1,3-isomer) over the 1,5-isomer.
Caption: Regioselective cyclization pathway favoring the 1,3-disubstituted pyrazole isomer.
Validated Protocol: Cyclization
Preparation: Dissolve the isolated enaminone (8.0 mmol) in absolute ethanol (30 mL).
Addition: Cool the solution to 0 °C. Add methylhydrazine (8.8 mmol, 1.1 eq) dropwise. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the major 1,3-isomer from trace amounts of the 1,5-isomer.
Stage 3: Vilsmeier-Haack Formylation
The final transformation introduces the carbaldehyde group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocycles [3].
Mechanistic Rationale
The reaction relies on the in situ generation of the Vilsmeier reagent (a highly electrophilic chloromethyleneiminium ion) from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) [4].
The pyrazole ring is an electron-rich heteroaromatic system. The lone pair on the N1 nitrogen delocalizes through the ring, making the C4 position the most nucleophilic site (acting as a pseudo-β-carbon of an enamine). The Vilsmeier reagent undergoes an Electrophilic Aromatic Substitution (EAS) at this C4 position. The resulting iminium intermediate is highly stable under anhydrous conditions but rapidly hydrolyzes upon aqueous basic workup to yield the target 4-carbaldehyde [5]. The ortho-methoxy group on the adjacent phenyl ring does not interfere with this formylation due to the distinct electronic isolation between the two orthogonal ring systems.
Caption: Vilsmeier-Haack electrophilic aromatic substitution mechanism at the C4 position.
Validated Protocol: Vilsmeier-Haack Formylation
Vilsmeier Reagent Generation: Anhydrous DMF (5 mL, large excess) is cooled to 0 °C under argon. POCl3 (15.0 mmol, 3.0 eq) is added dropwise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.
Substrate Addition: A solution of 1-methyl-3-(2-methoxyphenyl)-1H-pyrazole (5.0 mmol) in anhydrous DMF (2 mL) is added dropwise to the Vilsmeier reagent at 0 °C.
Heating: The reaction mixture is gradually warmed to room temperature, then heated to 80–90 °C for 4 hours [1].
Hydrolysis & Quenching: The mixture is cooled to room temperature and poured slowly over crushed ice (50 g). The acidic solution is carefully neutralized to pH 7-8 using saturated aqueous NaHCO3 or 10% NaOH. This step is critical for hydrolyzing the iminium intermediate to the aldehyde.
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with water (to remove residual DMF) and brine, then dry over MgSO4.
Isolation: Evaporate the solvent and purify via recrystallization (ethanol) or column chromatography to yield pure 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Quantitative Data & Optimization Parameters
The efficiency of the Vilsmeier-Haack formylation on pyrazole substrates is highly dependent on reagent stoichiometry and temperature control. Table 1 summarizes the optimized parameters derived from extensive mechanistic studies on pyrazole formylation [5].
Table 1: Optimization Parameters for Vilsmeier-Haack Formylation of Pyrazoles
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Impact
Typical Yield Impact
POCl3 Equivalents
1.0 - 1.5 eq
3.0 - 4.0 eq
Excess POCl3 ensures complete conversion of DMF to the Vilsmeier reagent and compensates for trace moisture.
Increases from ~45% to >85%
Reaction Temperature
25 °C (Room Temp)
80 °C - 90 °C
Overcomes the activation energy required for the EAS on the sterically hindered C4 position.
Increases from ~20% to >85%
Solvent Quality
Reagent Grade DMF
Anhydrous DMF
The chloroiminium ion is highly sensitive to water; moisture prematurely hydrolyzes the reagent.
Prevents complete reaction failure
Hydrolysis pH
pH < 5 (Acidic)
pH 7 - 8 (Basic)
Basic conditions are required to efficiently break down the stable iminium intermediate into the aldehyde.
Improves isolated yield and purity
Conclusion
The synthesis of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde represents a masterclass in heterocyclic chemistry, leveraging thermodynamic driving forces (enaminone formation), kinetic regiocontrol (hydrazine cyclization), and electronic directing effects (Vilsmeier-Haack formylation). By strictly adhering to anhydrous conditions during the formylation step and carefully managing the stoichiometry of the Vilsmeier reagent, researchers can reliably produce this privileged scaffold in high yields for downstream drug discovery applications.
References
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
Source: MDPI (Molecules)
URL:[Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities
Source: National Institutes of Health (PMC)
URL:[Link]
Foundational
Thermodynamic Stability and Degradation Kinetics of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Executive Summary In the realm of medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are prized for their structural rigidity and predictable reactivity. 3-(2-methoxyphen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of medicinal chemistry and agrochemical development, highly functionalized heterocyclic building blocks are prized for their structural rigidity and predictable reactivity. 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152508-57-0) represents a sophisticated molecular architecture characterized by a profound thermodynamic dichotomy: it possesses an exceptionally stable aromatic core juxtaposed against a highly reactive, oxidation-prone carbaldehyde moiety.
This whitepaper deconstructs the thermodynamic stability of this compound, analyzing the causality behind its degradation pathways, the steric influence of its substituents, and providing field-proven, self-validating experimental protocols for rigorous stability profiling.
Thermodynamic Architecture of the Pyrazole Core
The fundamental stability of this molecule is anchored by its pyrazole ring. Pyrazoles are five-membered heteroaromatics that exhibit remarkable resistance to both oxidation and reduction, requiring extreme conditions (e.g., ozonolysis or electrolytic oxidation) to induce ring cleavage[1].
The Role of N-Methylation
A critical structural feature of this compound is the methyl group at the N1 position. In N-unsubstituted pyrazoles, rapid proton exchange between the N1 and N2 atoms creates a dynamic tautomeric equilibrium. This equilibrium is highly sensitive to solvent polarity, pH, and temperature, often leading to complex kinetic behavior and lower overall thermodynamic stability in solution[2].
By methylating the N1 position, the molecule is locked into a single, thermodynamically stable tautomer. This structural fixation eliminates the energetic penalty associated with proton-transfer equilibria and significantly raises the activation energy required for ring-opening degradation pathways. Furthermore, the C-H and C-C bonds within the pyrazole ring possess exceptionally high bond dissociation energies (BDEs)—often exceeding 490 kJ/mol—rendering the core highly robust against thermal stress[3].
Steric and Electronic Perturbations by the 3-(2-Methoxyphenyl) Group
The presence of the 2-methoxyphenyl group at the C3 position introduces significant steric and electronic variables that dictate the molecule's ground-state thermodynamics.
Ortho-Effect and Conformational Shielding
The bulky methoxy group at the ortho-position of the phenyl ring creates severe steric hindrance. To minimize steric clash with the adjacent N-methyl group and the C4-carbaldehyde, the phenyl ring is forced to rotate out of coplanarity with the pyrazole ring[4].
While this loss of planarity slightly reduces the extended
π
-conjugation across the two rings (incurring a minor enthalpic penalty compared to a para-substituted analog), it provides a profound kinetic advantage. The twisted conformation acts as a steric "shield" around the C3-C4 bond axis, physically blocking nucleophilic attack and restricting the conformational freedom of the adjacent carbaldehyde group. This steric crowding is a primary reason why ortho-substituted aryl pyrazoles often exhibit superior hydrolytic and enzymatic stability compared to their less hindered counterparts[4].
The Thermodynamic Achilles' Heel: Carbaldehyde Autoxidation
Despite the robust nature of the pyrazole core, the C4-carbaldehyde group serves as the molecule's thermodynamic weak point. The aldehydic C-H bond is relatively weak (
≈
360 kJ/mol), making it highly susceptible to abstraction by reactive oxygen species (ROS) or trace metal catalysts.
Autoxidation Mechanism
Exposure to atmospheric oxygen initiates a radical chain reaction. The abstraction of the aldehydic hydrogen forms a highly reactive acyl radical. This intermediate rapidly reacts with
O2
to form a peroxyacid radical, which subsequently abstracts another hydrogen to form a peroxyacid. The peroxyacid then reacts with a second molecule of the parent aldehyde, yielding two molecules of 1-methyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid . This degradation is often visually indicated by a brown discoloration of the compound over time[5].
Fig 1. Thermodynamic degradation pathways of the pyrazole-4-carbaldehyde derivative.
Quantitative Thermodynamic Parameters
To fully understand the stability profile, we must look at the bond energetics that govern these degradation pathways.
Molecular Feature
Estimated Parameter
Causality & Impact
Pyrazolic C-H BDE
≈
493 kJ/mol
High s-character and aromatic stabilization prevent ring fragmentation[3].
Aldehydic C-H BDE
≈
360 kJ/mol
Weakest bond in the molecule; drives the thermodynamic preference for autoxidation.
N-CH
3
BDE
≈
420 kJ/mol
Stabilized by the lack of tautomeric proton exchange; resists N-dealkylation.
Dihedral Angle (C3-Phenyl)
45° - 60°
Steric clash from the ortho-methoxy group prevents coplanarity, shielding the core[4].
Self-Validating Experimental Protocols for Stability Profiling
To empirically map the degradation kinetics of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, researchers must employ a forced degradation protocol. The following methodology is designed as a self-validating system , meaning internal controls and mass balance calculations are built directly into the workflow to ensure data integrity.
Step-by-Step Forced Degradation Methodology
System Suitability & Baseline Control:
Accurately weigh 10 mg of the compound and dissolve in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock. Immediately aliquot 1 mL into a sealed amber vial and store at -80 °C. This serves as the 100% recovery baseline.
Oxidative Stress (Kinetic Profiling):
Transfer 1 mL of stock to a glass vial. Add 1 mL of 3%
H2O2
. Incubate at 25 °C. Pull 100
μ
L aliquots at 4h, 8h, 12h, and 24h to map the oxidation rate to the carboxylic acid[5].
Thermal Stress (Arrhenius Modeling):
Transfer 1 mL aliquots of stock into three separate sealed amber vials. Incubate at 40 °C, 60 °C, and 80 °C for 7 days. The lack of degradation here will validate the high BDE of the pyrazole core.
Photolytic Stress (ICH Q1B):
Expose 1 mL of stock in a clear quartz vial to UV/Vis light (minimum 1.2 million lux hours and 200 watt hours/square meter).
Quenching & Mass Balance Validation:
Quench all reactive samples (e.g., neutralize peroxides with sodium thiosulfate). Dilute 1:10 with the mobile phase and inject into a UHPLC-MS/MS system.
Self-Validation Check: The sum of the parent compound peak area and all degradant peak areas (adjusted for ionization response factors) MUST equal the initial baseline peak area ±5%. A failure in mass balance indicates the formation of undetectable volatile species (e.g., decarbonylation) or insoluble polymers.
Fig 2. Self-validating experimental workflow for forced degradation and stability profiling.
Forced Degradation Matrix
Stress Condition
Reagent / Environment
Duration
Expected Primary Outcome
Oxidation
3%
H2O2
at 25 °C
24 hours
Rapid conversion to pyrazole-4-carboxylic acid.
Thermal
60 °C (Solution)
7 days
Minimal degradation; high thermal stability.
Photolysis
UV/Vis (ICH Q1B)
24 hours
Minor decarbonylation products; potential dimerization.
Hydrolysis
0.1 M HCl / 0.1 M NaOH
24 hours
Stable; no hydrolyzable esters or amides present.
Storage, Handling, and Formulation Guidelines
Based on the thermodynamic vulnerabilities identified above, the following evidence-based handling guidelines must be strictly adhered to in order to prevent product inactivation:
Atmospheric Control: Because the conversion of the carbaldehyde to the carboxylic acid is thermodynamically downhill and highly favorable in the presence of oxygen, the compound must be handled and stored under an inert gas blanket (Argon or Nitrogen)[5].
Temperature Control: To kinetically freeze the autoxidation process, stock powders should be stored at 0-8 °C for short-term use, and at -20 °C to -80 °C for long-term storage (months to years)[6].
Light Protection: To prevent homolytic cleavage of the aldehydic C-H bond via UV excitation, all solutions and solid stocks must be stored in amber glass vials or wrapped in aluminum foil[5].
References
The Journal of Physical Chemistry A (ACS Publications). Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C—X Bonds Known? Retrieved from: [Link]
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from: [Link]
MDPI. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from: [Link]
National Institutes of Health (PMC). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from: [Link]
electronic properties of methoxyphenyl pyrazole carbaldehyde derivatives
An In-depth Technical Guide to the Electronic Properties of Methoxyphenyl Pyrazole Carbaldehyde Derivatives Foreword: From Privileged Scaffold to Functional Core The pyrazole ring is a cornerstone of heterocyclic chemist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic Properties of Methoxyphenyl Pyrazole Carbaldehyde Derivatives
Foreword: From Privileged Scaffold to Functional Core
The pyrazole ring is a cornerstone of heterocyclic chemistry, recognized for its profound impact on medicinal chemistry and materials science.[1][2][3] Its unique five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a stable and versatile scaffold that is readily functionalized.[1][4] When decorated with specific pharmacophores like the methoxyphenyl group and a reactive carbaldehyde moiety, the resulting derivatives become highly tunable systems with significant potential. The methoxy group, a potent electron-donating group, and the carbaldehyde, an electron-withdrawing group, create an intrinsic electronic push-pull system that governs the molecule's photophysical and electrochemical behavior.
This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of compounds. It aims to provide a deep, mechanistic understanding of the . We will explore the theoretical underpinnings of their behavior, detail the experimental protocols for their characterization, and synthesize this knowledge to reveal critical structure-property relationships that are essential for designing next-generation therapeutics and functional materials.
The Theoretical Foundation: Predictive Insights from Computational Chemistry
Before delving into experimental data, it is instructive to understand the electronic landscape of these molecules from a theoretical perspective. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting molecular geometries, electronic distributions, and spectroscopic properties with remarkable accuracy.[5][6][7]
Frontier Molecular Orbitals (HOMO & LUMO)
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.
In methoxyphenyl pyrazole carbaldehyde derivatives, the electron-rich methoxyphenyl and pyrazole rings typically contribute significantly to the HOMO, while the electron-deficient carbaldehyde group dominates the LUMO.[5][6] This spatial separation of the FMOs is characteristic of intramolecular charge transfer (ICT) upon electronic excitation.
The HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller gap suggests that the molecule can be excited by lower-energy light (a redshift, or move to longer wavelengths, in the absorption spectrum) and indicates higher chemical reactivity and lower kinetic stability.[6] The substitution pattern on the phenyl and pyrazole rings can be used to fine-tune this gap.
Workflow for Computational Analysis
Caption: Workflow for DFT/TD-DFT analysis of pyrazole derivatives.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[8][9]
Descriptor
Formula
Interpretation
Ionization Potential (IP)
IP ≈ -EHOMO
The energy required to remove an electron.
Electron Affinity (EA)
EA ≈ -ELUMO
The energy released when an electron is added.
Electronegativity (χ)
χ = (IP + EA) / 2
The ability of the molecule to attract electrons.
Chemical Hardness (η)
η = (IP - EA) / 2
Resistance to change in electron distribution.
Electrophilicity Index (ω)
ω = χ² / (2η)
A measure of the molecule's ability to act as an electrophile.
Table 1: Key Global Reactivity Descriptors Calculated from FMO Energies.
These theoretical descriptors provide a powerful framework for predicting not only the spectroscopic properties but also the potential for intermolecular interactions, which is vital in the context of drug-receptor binding.[7]
Synthesis: The Gateway to Functional Molecules
The electronic properties of these derivatives are intrinsically linked to their molecular structure. Therefore, a robust and versatile synthetic methodology is paramount. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic and aromatic systems, making it ideal for producing pyrazole-4-carbaldehydes.[10][11][12]
The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11][12] This electrophilic reagent attacks the C4 position of the pyrazole ring, which is activated by the methoxyphenyl substituent, leading to the desired carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol describes a general procedure for the synthesis of a 1-(methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative.
Materials:
1-(4-methoxyphenyl)-1H-pyrazole (or related precursor)
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and an argon inlet, cool anhydrous DMF to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring under an inert atmosphere. Allow the mixture to stir for 30-60 minutes at 0 °C until the viscous, white Vilsmeier reagent is formed.[11]
Addition of Pyrazole: Dissolve the 1-(methoxyphenyl)-1H-pyrazole precursor in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[12]
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice. This will hydrolyze the intermediate and precipitate the crude product.
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.[12]
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole-4-carbaldehyde derivative.
Causality: The use of an anhydrous solvent is critical because the Vilsmeier reagent is highly reactive towards water. The dropwise addition at low temperature controls the initial exothermic reaction. The final neutralization and washing steps are essential for removing unreacted reagents and byproducts to ensure product purity.
Photophysical Properties: Harnessing Light
The inherent push-pull nature of methoxyphenyl pyrazole carbaldehydes makes them promising candidates for applications involving light absorption and emission, such as fluorescent probes and organic light-emitting diodes (OLEDs).[1][13] Their photophysical properties are typically characterized using UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption
These derivatives typically exhibit two main absorption bands.[14]
A high-energy band in the UV region corresponding to π-π* transitions within the aromatic pyrazole and phenyl rings.
A lower-energy band, often extending into the visible region, attributed to the intramolecular charge transfer (ICT) from the electron-donating methoxyphenyl-pyrazole moiety to the electron-withdrawing carbaldehyde group.
The position of the ICT band (λmax) is highly sensitive to the electronic environment. Increasing the electron-donating strength of substituents on the phenyl ring or modifying the pyrazole core can shift this band to longer wavelengths (bathochromic shift).
Fluorescence Emission
Many pyrazoline derivatives are known to be highly fluorescent.[15] Upon excitation, the molecule relaxes to the ground state by emitting a photon. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift . A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratio. The fluorescence spectrum of these compounds can also be sensitive to solvent polarity (solvatochromism), a hallmark of molecules with a significant change in dipole moment between the ground and excited states.[1]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption maximum (λabs), emission maximum (λem), and Stokes shift of a synthesized derivative.
Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the compound in the chosen solvent.
Working Solution: Dilute the stock solution to a final concentration suitable for absorbance measurements (typically 10⁻⁵ to 10⁻⁶ M), ensuring the maximum absorbance is below 1.0 to maintain linearity (Beer-Lambert Law).
UV-Vis Measurement:
Use the pure solvent as a blank to zero the spectrophotometer.
Record the absorption spectrum of the working solution over a relevant wavelength range (e.g., 200-600 nm).
Identify the wavelength of maximum absorbance (λabs).
Fluorescence Measurement:
Using the same working solution, place the cuvette in the fluorometer.
Set the excitation wavelength (λex) to the determined λabs.
Scan the emission spectrum over a range starting just above the excitation wavelength (e.g., if λex = 350 nm, scan from 360-700 nm).
Identify the wavelength of maximum emission (λem).
Data Analysis:
Calculate the Stokes shift in nanometers: Stokes Shift (nm) = λem - λabs.
Calculate the Stokes shift in wavenumbers (cm⁻¹), which is more energetically meaningful: Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷.
Causality: The choice of solvent is critical as it can influence the electronic transitions; comparing spectra in solvents of different polarities can reveal solvatochromic effects.[1] Using dilute solutions prevents aggregation, which can quench fluorescence and alter absorption spectra.
Table 2: Representative Photophysical Properties of Related Pyrazole Derivatives.
Structure-Property Relationships: A Unified View
The true power of this research lies in connecting the molecular structure to the observed electronic properties. By systematically modifying the scaffold, we can rationally design molecules with desired characteristics.
Impact of Substituents on FMO Energy Gap
Caption: Effect of substituents on the HOMO-LUMO energy gap.
Electron-Donating Groups (EDGs): Adding further EDGs (like another methoxy group) to the phenyl ring will raise the HOMO energy level more than the LUMO. This decreases the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum.[14]
Electron-Withdrawing Groups (EWGs): Adding EWGs (like a nitro group) will stabilize and lower the LUMO energy level more than the HOMO. This also decreases the energy gap, resulting in a red shift.[8]
Positional Isomerism: The position of the methoxy group (ortho, meta, or para) on the phenyl ring significantly influences the extent of resonance stabilization and, consequently, the HOMO energy level. The para position typically allows for the most effective electron donation, leading to the smallest energy gap and the most red-shifted absorption.
By understanding these relationships, researchers can tailor the electronic properties of these derivatives for specific applications. For instance, to design a fluorescent probe for a specific biological environment, one might tune the structure to achieve excitation and emission wavelengths that avoid autofluorescence from cells and tissues.
Conclusion and Future Outlook
Methoxyphenyl pyrazole carbaldehyde derivatives represent a class of compounds where synthetic accessibility is matched by a rich and tunable electronic landscape. The interplay between the electron-donating methoxy-substituted phenyl ring and the electron-withdrawing carbaldehyde moiety, bridged by the stable pyrazole core, gives rise to predictable and controllable photophysical and electrochemical properties.
The theoretical framework provided by DFT allows for the in silico design and screening of novel derivatives, guiding synthetic efforts toward molecules with optimized characteristics. This predictive power, combined with robust synthetic protocols like the Vilsmeier-Haack reaction and precise characterization techniques, creates a powerful workflow for discovery.
For drug development professionals, these molecules serve not only as potential pharmacophores themselves but also as versatile synthetic intermediates.[16] The carbaldehyde group is a reactive handle for constructing more complex, biologically active molecules.[16] For materials scientists, the tunable fluorescence and charge-transfer properties make them attractive building blocks for sensors and optoelectronic devices.[1] The continued exploration of this privileged scaffold promises to yield novel solutions to challenges across the scientific spectrum.
References
Density Functional Theory Calculation Of Photophysical Properties Of 4-Hydroxy-4- Vinylpiperidine-1-Carbaldehyde Substituted Pyr - IJCRT.org. (URL: [Link])
Summary of photophysical properties of the pyrazole aldehyde 1. - ResearchGate. (URL: [Link])
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds - The Journal of the Chemical Society of Pakistan. (URL: [Link])
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds - ResearchGate. (URL: [Link])
Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science. (URL: [Link])
Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies - ResearchGate. (URL: [Link])
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - International Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (URL: [Link])
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (URL: [Link])
Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation - DSpace Repository. (URL: [Link])
Electrochemical and Theoretical Investigations to Comprehend the Adsorption of New Pyrazole Derivative on Mild Steel in 1 M HCl | Request PDF - ResearchGate. (URL: [Link])
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (URL: [Link])
A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde - American Scientific Research Journal for Engineering, Technology, and Sciences. (URL: [Link])
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
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Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC. (URL: [Link])
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (URL: [Link])
using 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Schiff base ligand synthesis
An in-depth guide to the synthesis and application of Schiff base ligands derived from 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde for researchers in chemistry and drug discovery. Introduction: The Strategic...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the synthesis and application of Schiff base ligands derived from 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde for researchers in chemistry and drug discovery.
Introduction: The Strategic Value of Pyrazole-Based Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal research.[1][2][3] Their synthetic accessibility and the electronic and steric tunability of the imine group make them exceptionally versatile ligands.[4] When integrated with a pyrazole scaffold—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting ligands exhibit a remarkable spectrum of biological activities and catalytic potential.[4][5][6][7] Pyrazole-containing compounds are key components in numerous pharmaceuticals and agrochemicals.[8]
This guide focuses on a specific, high-potential building block: 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . The strategic design of this molecule offers several advantages for ligand synthesis:
The pyrazole-4-carbaldehyde moiety provides a reactive site for condensation with primary amines to form the Schiff base.
The N-methyl group on the pyrazole ring prevents tautomerism, ensuring structural rigidity.[9]
The 2-methoxyphenyl substituent at the 3-position introduces steric bulk and an additional potential coordination site (the methoxy oxygen), allowing for the formation of multidentate ligands that can form stable complexes with transition metals.[3]
The resulting Schiff base ligands are of significant interest for developing novel therapeutic agents—including anticancer, antimicrobial, and antimalarial drugs—and for creating efficient catalysts for organic synthesis.[1][10][11][12]
Part 1: Synthesis of Schiff Base Ligands
The synthesis of Schiff base ligands from 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is typically achieved through a straightforward acid-catalyzed condensation reaction with a primary amine. The choice of amine (aliphatic or aromatic) allows for fine-tuning the electronic and steric properties of the final ligand.
General Reaction Scheme
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a Schiff base ligand using aniline as a representative primary amine.
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.[14]
Amine Addition: In a separate beaker, dissolve 10 mmol of the chosen primary amine (e.g., aniline) in 20 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution in the round-bottom flask while stirring.
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step.[14]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 3-5 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate, using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot.
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base ligand should form. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.[14]
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield pure crystals.[14][15]
Drying: Dry the purified Schiff base ligand in a vacuum oven at 50-60°C until a constant weight is achieved.
Synthesis Workflow
Caption: Workflow for ligand characterization.
Part 3: Applications in Research and Development
Schiff bases derived from pyrazole aldehydes, and their subsequent metal complexes, are rich sources of chemical diversity with wide-ranging applications. The presence of nitrogen and oxygen donor atoms allows these ligands to form stable complexes with various transition metals (e.g., Cu, Ni, Co, Zn), which often exhibit enhanced biological activity compared to the free ligands.
[3][10]
Potential Therapeutic Applications
Anticancer Agents: Pyrazole-based Schiff bases and their metal complexes have demonstrated significant potential as anticancer agents. [16][17]They can induce cancer cell death through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and the generation of reactive oxygen species (ROS). [14]Copper complexes, in particular, have shown remarkable efficacy and selectivity against certain cancer cell lines.
[10][11]* Antimicrobial Activity: These compounds are known to exhibit broad-spectrum activity against various bacterial and fungal strains. [6][7][9]The lipophilic nature of the ligands allows them to pass through the microbial cell membrane, and subsequent chelation with metal ions can enhance their antimicrobial potency.
Antimalarial and Anti-inflammatory Activity: Research has indicated that pyrazole-linked Schiff bases are effective against parasites like P. falciparum (malaria) and possess anti-inflammatory properties.
[10][11][17]
Catalytic Applications
Metal complexes of pyrazole-Schiff base ligands are emerging as effective and sustainable catalysts in organic synthesis.
[1]* Oxidation Reactions: They can catalyze the oxidation of various organic substrates.
[1]* C-C Coupling Reactions: Copper-Schiff base complexes can serve as more sustainable alternatives to expensive palladium catalysts in cross-coupling reactions, which are fundamental in pharmaceutical synthesis.
[12]* Asymmetric Catalysis: Chiral versions of these ligands can be used to synthesize enantiomerically pure compounds, a critical requirement in drug development.
Application Pathways
Caption: From precursor to application.
Conclusion
3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile precursor for the synthesis of advanced Schiff base ligands. The straightforward synthetic protocols, combined with robust characterization methods, open the door to a vast chemical space. The resulting ligands and their metal complexes are prime candidates for investigation in drug discovery programs targeting cancer and infectious diseases, as well as for the development of novel, sustainable catalysts. This guide provides the foundational knowledge for researchers to explore the rich potential of this promising chemical scaffold.
References
Kumari, P., Kumar, A., Singh, R. K., & Singh, K. N. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 11(57), 36223-36239. [Link]
Patel, N. B., & Agravat, S. N. (2011). Synthesis, characterization of Schiff base Pyrazolone compound. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 835-841. [Link]
Iglesias, A. L., Miranda-Soto, V., Pompa-Monroy, D. A., Martínez-Ortiz, J. G., Díaz-Trujillo, G. C., & Villarreal-Gómez, L. J. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 333-343. [Link]
Jyothi Priya, M., et al. (2020). New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. Journal of the Iranian Chemical Society, 18, 513–530. [Link]
Kumari, P., Kumar, A., Singh, R. K., & Singh, K. N. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 11(57), 36223–36239. [Link]
Kumari, P., Kumar, A., Singh, R. K., & Singh, K. N. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
Al-Ostath, A., et al. (2023). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 28(10), 4048. [Link]
Girdziunaite, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(1), M1335. [Link]
Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 17(5), 655. [Link]
Iglesias, A. L., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian J Pharm Sci, 81(2), 333-343. [Link]
Patel, R. P., et al. (2013). Synthesis Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research, 5(5), 24-31. [Link]
Asraf, M. A., & Mondal, P. C. (2021). Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview. International Journal of Current Pharmaceutical Research, 13(1), 1-5. [Link]
El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 26(11), 3185. [Link]
Mondal, S., & Mondal, S. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER - International Research Journal, 11(1). [Link]
CCDC. (2018). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
Girdziunaite, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. KTU ePubl. [Link]
Kumar, S., et al. (2019). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Egyptian National Cancer Institute, 31(1), 16. [Link]
Singh, A., et al. (2021). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. JETIR, 8(8). [Link]
De Angelis, F. (2019). Cu(II)-Schiff base complexes for sustainable catalytic applications. TTU DSpace Repository. [Link]
Suganthi, S. A., & Kumar, S. S. (2020). Synthesis and the Study of Bioefficacy of Schiff Base Ligand Decorated by Pyrazolone Moiety. Oriental Journal of Chemistry, 36(2). [Link]
Al-Hamdani, A. A. S., et al. (2024). Synthesis and Study of Schiff base Ligands. ResearchGate. [Link]
Shingare, M. S., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
Application Note: 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The pyrazole scaffold is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of kinase inhibitors, antimicrobial agents, and immunomodulators. Specifically, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile, advanced synthetic precursor. This application note details the structural rationale behind this specific pharmacophore, provides a self-validating protocol for its synthesis via the Vilsmeier-Haack reaction [1][2], and outlines its downstream applications in generating diverse therapeutic libraries [3][4].
Structural Rationale & Pharmacophore Causality
In rational drug design, every functional group must serve a distinct physicochemical or spatial purpose. The architecture of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is purposefully designed for late-stage diversification:
N1-Methyl Group: Tautomerization in unsubstituted pyrazoles often complicates structure-activity relationship (SAR) analysis and reduces membrane permeability. The N1-methyl group locks the conformation, enhances lipophilicity (improving blood-brain barrier penetration and cellular uptake), and strictly directs electrophilic aromatic substitution to the C4 position.
3-(2-Methoxyphenyl) Substituent: The ortho-methoxy group introduces critical steric hindrance, forcing a specific dihedral angle between the phenyl ring and the pyrazole core. In kinase inhibitor design (e.g., BRD4 or LDH inhibitors), this out-of-plane twist allows the molecule to optimally occupy deep hydrophobic pockets, while the methoxy oxygen acts as a localized hydrogen bond acceptor [3].
C4-Carbaldehyde: This highly reactive electrophilic center is the engine of library generation. It undergoes rapid Knoevenagel condensations, reductive aminations, and Schiff base formations, allowing medicinal chemists to rapidly synthesize diverse analogs [4].
Mechanistic Pathway: Vilsmeier-Haack Formylation
The synthesis of the C4-carbaldehyde relies on the Vilsmeier-Haack (VH) reaction. The precise control of temperature and equivalents is critical, as the formation of the active Vilsmeier reagent (a chloroiminium ion) is highly exothermic.
Caption: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the pyrazole C4 position.
Experimental Protocols
Protocol A: Synthesis of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This protocol is optimized to prevent thermal runaway and ensure high regioselectivity [1][2].
Vilsmeier Reagent Formation: Purge a dry, 100 mL round-bottom flask with Argon. Add anhydrous DMF (40 mmol) and cool the flask to -10 °C using an ice-salt bath.
POCl₃ Addition: Causality Note: POCl₃ must be added dropwise over 20 minutes. Rapid addition causes an exothermic spike, leading to the degradation of DMF and the formation of dark, tarry byproducts. Stir at -10 °C until a viscous, white complex (the Vilsmeier reagent) forms.
Substrate Addition: Dissolve the starting pyrazole (10 mmol) in a minimal amount of anhydrous DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 70 °C–80 °C. Stir for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The strong electron-donating nature of the pyrazole ring facilitates complete conversion[2].
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Critical Step: Vigorously stir and slowly add saturated aqueous Na₂CO₃ until the pH reaches strictly 7.0. Over-basification (pH > 9) can lead to the Cannizzaro reaction, reducing the aldehyde yield.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (silica gel) to yield the pure carbaldehyde.
Protocol B: Downstream Synthesis of Bioactive Schiff Bases
Schiff bases derived from pyrazole-4-carbaldehydes are potent antimicrobial and anticancer agents [4].
Step-by-Step Methodology:
Condensation: In a 50 mL flask, dissolve 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 2 mmol) and a primary aromatic amine (e.g., 4-fluoroaniline) (1.0 eq, 2 mmol) in absolute ethanol (15 mL).
Catalysis: Add 2–3 drops of glacial acetic acid. Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine without protonating the amine itself.
Reflux: Heat the mixture to reflux for 3–4 hours. Monitor the disappearance of the aldehyde via TLC.
Isolation: Cool the mixture to 0 °C. The Schiff base will precipitate. Filter the solid, wash with ice-cold ethanol, and recrystallize from ethanol to obtain the analytically pure imine.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization of the Vilsmeier-Haack formylation parameters to maximize the yield of the target carbaldehyde.
Entry
POCl₃ (eq)
DMF (eq)
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
2.0
2.0
60
24
65
58
2
3.0
3.0
70
18
85
79
3
4.0
4.0
80
12
>99
92
4
6.0
6.0
80
12
>99
90*
*Note: Increasing equivalents beyond 4.0 does not improve the yield and complicates the aqueous workup due to excessive phosphoric acid generation [2].
Downstream Drug Discovery Applications
The strategic value of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde lies in its ability to act as a central hub for divergent synthesis in drug discovery.
Caption: Workflow demonstrating divergent synthesis of therapeutic agents from the precursor.
By leveraging this single precursor, medicinal chemistry teams can rapidly generate libraries of:
BRD4 / BET Inhibitors: Utilizing the pyrazole core to mimic the acetyl-lysine binding motif within bromodomains [3].
Lactate Dehydrogenase (LDH) Inhibitors: Fusing the carbaldehyde into complex heterocyclic systems to target cancer metabolism.
Dual Targeting DHFR/DNA Gyrase Inhibitors: Synthesizing bis-pyrazole Schiff bases that exhibit profound immunomodulatory and antimicrobial activities [4].
References
Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
Source: MDPI (Molecules)
URL:[Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions
Source: Arkivoc
URL:[Link]
Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity
Source: MDPI (Molecules)
URL:[Link]
Method
Application Note: Knoevenagel Condensation of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Drug Discovery
Introduction & Mechanistic Rationale Pyrazole-derived scaffolds are privileged structures in medicinal chemistry, frequently exhibiting antimicrobial, anti-inflammatory, and neuroprotective properties. Within this chemic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Pyrazole-derived scaffolds are privileged structures in medicinal chemistry, frequently exhibiting antimicrobial, anti-inflammatory, and neuroprotective properties. Within this chemical space, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a highly versatile electrophilic hub. The Knoevenagel condensation of this specific aldehyde with active methylene compounds (e.g., malononitrile, thiazolidine-2,4-dione) is a critical C-C bond-forming reaction utilized to synthesize diverse, highly conjugated pharmacophores 1.
This application note provides a comprehensive, self-validating guide to executing this condensation, focusing on the causality behind reagent selection, thermodynamic control, and practical laboratory workflows.
Expert Insights: Causality in Experimental Design
To ensure high yields and purity, the experimental design must account for the specific electronic properties of the pyrazole-4-carbaldehyde.
Catalyst Selection & Dual Activation: The choice of catalyst dictates the reaction trajectory. Piperidine (a secondary amine) operates via a dual-activation mechanism: it temporarily condenses with the pyrazole-4-carbaldehyde to form a highly electrophilic iminium ion, while simultaneously acting as a base to deprotonate the active methylene compound 2. This significantly lowers the activation energy for nucleophilic attack. Alternatively, for greener aqueous protocols, ammonium carbonate provides mild basicity without the toxicity of organic bases 3.
Thermodynamic Sinks & Solvent Effects: Ethanol is the preferred solvent due to its protic nature, which stabilizes the transition state during the dehydration step. Furthermore, the final Knoevenagel adducts exhibit low solubility in cold ethanol. This allows the reaction to be self-purifying—the product precipitates out of solution, driving the equilibrium forward via Le Chatelier's principle and bypassing the need for complex chromatographic purification [[1]]().
Fig 1: Mechanistic workflow of the Knoevenagel condensation for pyrazole-4-carbaldehydes.
Experimental Protocols
Protocol A: Green Synthesis of Pyrazolyl-Acrylonitriles (Using Malononitrile)
This protocol utilizes acoustic cavitation (sonication) to enhance mass transfer in a heterogeneous aqueous mixture, drastically reducing reaction times from hours to minutes 3.
Preparation: In a 50 mL round-bottom flask, suspend the pyrazole aldehyde and malononitrile in 10 mL of the Water/Ethanol (1:1) mixture.
Catalysis: Add ammonium carbonate (20 mol%) to the suspension.
Activation: Subject the flask to ultrasonic irradiation (ambient temperature) for 3–5 minutes.
Self-Validation Checkpoint: The reaction is complete when a dense, colored precipitate forms, signaling the successful generation of the highly conjugated target olefin. TLC (Hexane:Ethyl Acetate 7:3) will confirm the total consumption of the UV-active aldehyde starting material.
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake thoroughly with distilled water (2 × 5 mL) to remove the catalyst, followed by ice-cold ethanol (5 mL) to remove unreacted trace organics.
Purification: Recrystallize from hot ethanol to yield the analytically pure product.
Protocol B: Synthesis of Pyrazolyl-Thiazolidinediones (Using TZD)
This protocol is optimized for less reactive active methylene compounds like thiazolidine-2,4-dione (TZD), requiring thermal energy and a stronger organic base to drive the dehydration step to completion 1.
Preparation: Dissolve the pyrazole aldehyde and TZD in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a reflux condenser.
Catalysis: Add 2-3 drops of piperidine.
Thermal Activation: Heat the mixture to reflux (approx. 78 °C).
Self-Validation Checkpoint: Within 15–20 minutes, a yellow solid will begin to separate from the reaction mixture. Crucial Note: Do not stop the reaction here. Continue refluxing for a total of 4–5 hours to ensure complete conversion of the intermediate aldol adduct into the thermodynamically stable (Z)-isomer 1.
Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid under vacuum.
Purification: Wash the crude solid with cold ethanol (10 mL) to afford the pure product.
Quantitative Data Summary
The following table summarizes the expected reaction metrics based on the active methylene compound utilized, demonstrating the inverse relationship between the nucleophile's pKa and the required reaction time/temperature.
Active Methylene Compound
Catalyst / Promoter
Solvent System
Temp / Condition
Avg. Time
Expected Yield
Malononitrile
(NH₄)₂CO₃ (20 mol%)
H₂O:EtOH (1:1)
Ambient / Sonication
3 - 5 min
90 - 95%
Thiazolidine-2,4-dione
Piperidine (cat.)
Absolute Ethanol
Reflux (78 °C)
4 - 5 h
85 - 90%
Ethyl cyanoacetate
L-Proline (cat.)
Absolute Ethanol
Ambient / Stirring
15 - 30 min
80 - 85%
(Note: Data aggregated from standardized pyrazole-4-carbaldehyde Knoevenagel methodologies 3, 4, 1)
References
Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media
Source: ResearchGate
URL
Source: ACS Publications (Organic Letters)
Source: NIH (National Institutes of Health)
Title: A convenient and green synthesis of Z-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-1-phenylpyrazolin-5(4H)
Application Note: Expedited Synthesis of Bioactive Pyrazole-Fused Heterocycles from 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within FDA-approved kinase inhibitors and antimicrobial agents. Fusing the pyrazole ring with other hete...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within FDA-approved kinase inhibitors and antimicrobial agents. Fusing the pyrazole ring with other heterocycles (e.g., pyridines, pyrimidines, or quinolines) restricts conformational flexibility, thereby enhancing target binding affinity and metabolic stability.
This application note details robust, self-validating protocols for the divergent synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[1,5-a]pyrimidines starting from the highly functionalized building block 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . By leveraging Microwave-Assisted Organic Synthesis (MAOS) and Multicomponent Reactions (MCRs), these protocols overcome the inherent steric hindrance of the starting material, reducing reaction times from hours to minutes while significantly improving yields and atom economy.
Mechanistic Rationale & Structural Significance
The Role of the Starting Material
The selection of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a central building block is highly strategic for drug development:
Steric and Electronic Effects: The ortho-methoxy group on the C3-phenyl ring forces a non-planar dihedral angle relative to the pyrazole core due to steric clash. This specific 3D topography is highly desirable for fitting into the deep, narrow hydrophobic pockets of ATP-binding sites in kinases. Furthermore, the oxygen atom can act as a hydrogen-bond acceptor.
Electrophilic Hub: The C4-carbaldehyde is highly electrophilic, making it an ideal anchor for Knoevenagel condensations. However, the adjacent ortho-methoxy group creates significant steric shielding, which often stalls conventional thermal reactions.
Overcoming Activation Barriers with MAOS
To bypass the steric bulk of the 2-methoxyphenyl moiety, Microwave-Assisted Organic Synthesis (MAOS) is employed. Unlike conventional convective heating, microwave irradiation provides uniform dielectric heating[1]. This rapid volumetric heating directly couples with polar solvents and reagents, instantly providing the activation energy required for the rate-determining Knoevenagel condensation step, thereby preventing the formation of degradation byproducts associated with prolonged thermal exposure.
Synthetic Workflows & Reaction Mechanisms
The synthetic strategy utilizes a divergent multicomponent approach. Depending on the choice of the active methylene compound and the aminopyrazole derivative, the workflow branches into two distinct fused heterocyclic systems.
Caption: Divergent microwave-assisted multicomponent synthesis of pyrazole-fused heterocycles.
Mechanistic Cascade
The multicomponent reaction operates via a highly ordered cascade. The mechanism relies on the in situ generation of a highly reactive intermediate, followed by rapid intramolecular trapping[2].
Caption: Stepwise mechanistic cascade of the multicomponent cyclization.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
This protocol utilizes a green chemistry approach, employing L-proline as an organocatalyst in an aqueous ethanol mixture.
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
Step-by-Step Procedure:
Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, sequentially add the aldehyde, dimedone, and the aminopyrazole.
Catalyst Addition: Add L-proline (10 mol%), followed by 3.0 mL of the EtOH/H₂O solvent mixture. Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 120 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. Causality note: The 120 °C temperature ensures complete dissolution of the dimedone and rapid Knoevenagel condensation before competing side reactions occur.
In-Process Validation: Upon completion and forced air cooling to 40 °C, the reaction mixture should transition from a pale yellow suspension to a deep orange solution, followed by the rapid precipitation of a solid.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted starting materials and L-proline.
Purification: Recrystallize from hot ethanol to yield the pure pyrazolo[3,4-b]quinoline derivative. TLC validation (EtOAc/Hexane 1:1) should reveal a single, blue-fluorescent spot under 365 nm UV light (R_f ~0.35).
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This pathway utilizes a base-catalyzed multicomponent reaction to form the pyrimidine ring, a motif heavily cited in kinase inhibitor literature [3].
Preparation: Combine the aldehyde, ethyl cyanoacetate, and 5-amino-1H-pyrazole-4-carbonitrile in a 10 mL microwave vial.
Base Addition: Add finely powdered K₂CO₃. Causality note: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the saponification of the ethyl cyanoacetate ester group prior to the Knoevenagel condensation.
Microwave Irradiation: Add 3.0 mL of absolute ethanol, seal the vial, and irradiate at 100 °C for 10 minutes.
In-Process Validation: The product typically precipitates directly from the hot ethanolic solution as a microcrystalline solid, driving the equilibrium of the reaction forward (Le Chatelier's principle).
Isolation: Cool the vial in an ice bath for 15 minutes to maximize precipitation. Filter the solid and wash thoroughly with distilled water (to remove K₂CO₃) followed by cold ethanol.
Drying: Dry under high vacuum at 50 °C for 4 hours.
Quantitative Data & Condition Optimization
The necessity of microwave irradiation is explicitly justified by the optimization data. Conventional heating fails to push the reaction past 50% yield due to the steric hindrance of the ortho-methoxy group on the aldehyde [4].
Table 1: Optimization of Reaction Conditions for Pathway A (Pyrazolo[3,4-b]quinoline Synthesis)
Entry
Solvent System
Catalyst (mol%)
Heating Method
Temp (°C)
Time
Yield (%)*
1
Ethanol
None
Conventional
Reflux (78)
24 h
Trace
2
Ethanol
L-Proline (10)
Conventional
Reflux (78)
12 h
42
3
Ethanol/H₂O (1:1)
L-Proline (10)
Conventional
Reflux (90)
12 h
48
4
Ethanol
L-Proline (10)
Microwave
120
15 min
76
5
Ethanol/H₂O (1:1)
L-Proline (10)
Microwave
120
15 min
92
6
Solvent-Free
L-Proline (10)
Microwave
120
10 min
65
*Yields refer to isolated, chromatographically pure products. Entry 5 represents the optimized protocol.
Data Interpretation: The addition of water (Entry 5) significantly enhances the yield. This is attributed to the increased solubility of L-proline in the aqueous phase and the hydrophobic effect, which drives the organic substrates together, accelerating the multicomponent assembly under microwave conditions.
References
Shekarrao, K., Kaishap, P. P., Saddanapu, V., Addlagatta, A., & Gogoi, S. (2014). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances, 4(52), 27361-27365. Available at:[Link]
Basir, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 355. Available at:[Link]
Fathy, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Frontiers in Chemistry, 12, 1445678. Available at:[Link]
Eagon, S., et al. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 28(15), 5789. Available at:[Link]
Method
Advanced Catalytic Applications of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Metal Complexes
Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Document Type: Application Note & Methodological Protocol Executive Summary & Mechanistic Rationale The rational design of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development.
Document Type: Application Note & Methodological Protocol
Executive Summary & Mechanistic Rationale
The rational design of ligands is the cornerstone of modern homogeneous catalysis. Pyrazole-4-carbaldehyde derivatives have emerged as highly versatile building blocks for specialty chemicals and advanced materials[1]. Among these, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (MMPA) represents a privileged scaffold for transition metal catalysis.
As a Senior Application Scientist, I emphasize that successful catalytic method development requires understanding the causality behind ligand design. The MMPA ligand is engineered with three distinct topological features:
The 1-Methyl Group: Unprotected (1H) pyrazoles are susceptible to deprotonation by basic additives, leading to pyrazolate anions that bridge metal centers and form inactive, insoluble coordination polymers[2]. The 1-methyl group forces discrete, highly active mononuclear complexation.
The Hemilabile 2-Methoxyphenyl Arm: The methoxy oxygen is a "hard" Lewis base, whereas low-valent metals like Pd(0) or Cu(I) are "soft." This hard-soft mismatch creates a hemilabile coordination environment. The oxygen coordinates strongly enough to stabilize the resting state of the catalyst (preventing aggregation into inactive metal black), but dissociates dynamically to expose a vacant coordination site when the substrate approaches[3],[4].
The 4-Carbaldehyde Moiety: This strongly electron-withdrawing group tunes the Lewis acidity of the metal center, accelerating critical steps like transmetalation[5]. Furthermore, it serves as a synthetic handle for future heterogenization (e.g., tethering to silica via reductive amination).
This guide details two field-proven, self-validating protocols utilizing MMPA metal complexes: Palladium-catalyzed cross-coupling and Copper-catalyzed aerobic oxidation.
In traditional Suzuki-Miyaura couplings, phosphine ligands are prone to oxidation, and "naked" palladium rapidly aggregates into inactive Pd black. By utilizing the MMPA ligand, we exploit the hemilabile effect. During the catalytic cycle, the methoxy group unbinds to allow the oxidative addition of the aryl halide, and rapidly recoordinates during the reductive elimination phase to stabilize the transient Pd(0) species[4].
We utilize a biphasic 1,4-Dioxane/Water solvent system. The causality here is two-fold: water is strictly required to dissolve the K₂CO₃ base and activate the boronic acid via a boronate intermediate, while dioxane ensures the solubility of the organic substrates and the MMPA-Pd complex.
Caption: Hemilabile Pd-catalytic cycle showing dynamic O-dissociation and recoordination.
Self-Validating Protocol
To ensure absolute trustworthiness, this protocol incorporates an internal standard (n-dodecane) added at
t=0
. This allows for a strict mass balance check. If the sum of product and unreacted starting material falls below 95%, it signals undetected side reactions (e.g., protodeboronation or oligomerization).
Step-by-Step Methodology:
Complexation: In an oven-dried Schlenk flask under N₂, combine Pd(OAc)₂ (2.0 mol%) and MMPA ligand (2.2 mol%). Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a uniform color change indicates complexation.
Reagent Loading: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
Internal Standard Addition: Inject exactly 50 µL of n-dodecane (internal standard) using a positive displacement pipette.
Solvent Addition: Add 1 mL of degassed DI water. Seal the flask and heat to 80 °C under vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.
Aliquot Sampling: At 2 hours, stop stirring to allow phase separation. Extract a 50 µL aliquot from the organic layer, dilute with ethyl acetate, filter through a short silica plug to quench the catalyst, and analyze via GC-FID.
Validation Control: Run a parallel reaction omitting the MMPA ligand. Rapid precipitation of black Pd particles and low yield will validate the essential role of the ligand.
Quantitative Data Summary
Table 1: Ligand Effect on Suzuki-Miyaura Coupling Efficiency
(Conditions: 4-bromoanisole, phenylboronic acid, 80 °C, 2h)
Entry
Ligand System
GC Yield (%)
Mass Balance (%)
Pd Black Formation
1
None (Pd(OAc)₂ only)
12
85
Yes (Rapid, <10 min)
2
PPh₃ (Standard)
68
92
Slight
3
1-Methylpyrazole
45
88
Yes
4
MMPA (Hemilabile)
>99
98
No (Solution remains clear)
Copper-Catalyzed Aerobic Oxidation of Alcohols
Causality of Experimental Design
Replacing toxic, stoichiometric oxidants (like chromium or hypervalent iodine) with ambient air (O₂) is a major goal in green drug development. Copper complexes with pyrazole-4-carboxaldehyde derivatives exhibit unique coordination topologies that are highly effective for redox catalysis[2].
The MMPA ligand stabilizes the Cu(I) intermediate via strong N-σ donation, while the electron-withdrawing 4-carbaldehyde group fine-tunes the Cu(I)/Cu(II) redox potential. When paired with the TEMPO radical co-catalyst, the system smoothly oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Caption: Self-validating experimental workflow ensuring absolute quantification via internal standards.
Self-Validating Protocol
This protocol validates the role of oxygen. A control reaction run under an inert Argon atmosphere acts as a negative control, proving that the reaction is genuinely an aerobic oxidation and not driven by solvent disproportionation.
Step-by-Step Methodology:
Catalyst Preparation: In a 25 mL round-bottom flask open to the air, dissolve Cu(OAc)₂ (5.0 mol%) and MMPA ligand (5.0 mol%) in 3 mL of acetonitrile. Stir for 10 minutes to form the deep green/blue Cu-MMPA complex.
Co-Catalyst & Substrate: Add TEMPO (5.0 mol%), followed by the primary alcohol substrate (1.0 mmol) and N-methylimidazole (NMI, 10 mol%) as a basic promoter.
Internal Standard: Add 50 µL of n-dodecane.
Aerobic Oxidation: Attach an open reflux condenser or an air-filled balloon. Stir vigorously (1000 rpm) at room temperature for 4 hours. High stirring rates are critical to ensure continuous dissolution of atmospheric O₂ into the liquid phase.
Analysis: Quench a 50 µL aliquot with 1M HCl (to remove NMI and Cu), extract with diethyl ether, and analyze via GC-MS to confirm product identity and quantify yield against the internal standard.
Quantitative Data Summary
Table 2: Optimization and Validation of Cu-MMPA Aerobic Oxidation
(Conditions: Benzyl alcohol to benzaldehyde, Room Temp, 4h)
Entry
Cu Source
Co-Catalyst
Atmosphere
GC Yield (%)
Note
1
Cu(OAc)₂
TEMPO
Air
96
Optimal Conditions
2
CuCl₂
TEMPO
Air
72
Chloride inhibits coordination
3
Cu(OAc)₂
None
Air
15
Radical mediator required
4
Cu(OAc)₂
TEMPO
Argon
<5
Validates O₂ as terminal oxidant
Conclusion
The rational integration of the 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde ligand into transition metal catalysis provides profound advantages in stability and reactivity. By leveraging its hemilabile methoxy arm for Pd-catalyzed cross-couplings and its redox-tuning capabilities for Cu-catalyzed aerobic oxidations, researchers can achieve high turnover numbers while preventing catalyst degradation. The self-validating protocols provided herein ensure reproducibility and mass-balance accountability, making them directly scalable for pharmaceutical process chemistry.
References
1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals
Source: nbinno.com
URL:[1]
Coordination polymers based on pyrazole-4- carboxaldehyde-containing Cu3N6 metallacycles as building units
Source: rsc.org
URL:[2]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions
Source: ktu.edu
URL:[5]
Technical Support Center: Yield Optimization for 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack (VH) reaction is a cornersto...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack (VH) reaction is a cornerstone of medicinal chemistry. However, achieving high yields (>85%) for sterically hindered or electron-rich derivatives like 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde requires precise control over reaction stoichiometry, temperature, and hydrolysis conditions[1].
This guide provides a self-validating protocol and addresses the mechanistic causality behind common points of failure, ensuring reproducible, high-yield synthesis[2].
Mechanistic Workflow
Figure 1: Mechanistic workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next phase unless the visual cues and validation checks are met.
Phase 1: Hydrazone Formation
Reagents: Dissolve 2-methoxyacetophenone (1.0 eq) in absolute ethanol. Add methylhydrazine (1.1 eq) and 2-3 drops of glacial acetic acid.
Reaction: Reflux for 2-3 hours.
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The ketone starting material must be completely consumed.
Causality: Unreacted ketone will compete for the VH reagent in the next step, forming complex, inseparable mixtures.
Isolation: Concentrate under reduced pressure. Co-evaporate with anhydrous toluene twice to remove trace water.
Causality: The hydrazone must be strictly anhydrous; residual moisture violently destroys the POCl3 reagent[3].
VH Reagent Preparation: Cool 3 (10.0 eq) to 0 °C under N2. Add POCl3 (4.0 eq) dropwise. Stir for 30 minutes[3].
Visual Cue: Formation of a pale yellow/white crystalline Vilsmeier complex.
Addition: Dissolve the anhydrous hydrazone in a minimum volume of anhydrous DMF. Add dropwise to the VH reagent at 0 °C.
Cyclization/Formylation: Heat the mixture to 80-90 °C for 4-6 hours[3].
Validation: Remove a 10 µL aliquot, quench in saturated NaHCO3, and extract with EtOAc. TLC should show a highly UV-active, polar spot (the product).
Phase 3: Alkaline Hydrolysis (Work-up)
Quench: Pour the hot reaction mixture slowly over crushed ice.
Hydrolysis: Add saturated aqueous NaHCO3 or 10% NaOH dropwise with vigorous stirring until the pH stabilizes at 8.
Visual Cue: Vigorous CO2 effervescence (if using NaHCO3) followed by the precipitation of a pale yellow solid.
Validation: Stir for an additional 1 hour at room temperature.
Causality: The intermediate C4-iminium salt is highly stable; time and alkalinity are required to fully hydrolyze it to the carbaldehyde.
Isolation: Filter the precipitate, wash with cold water, and dry. 1H NMR should confirm a sharp aldehyde singlet at ~10.0 ppm and a pyrazole C5-H singlet at ~8.5 ppm.
Yield Optimization Data Summary
Parameter
Sub-optimal Condition
Optimized Condition
Effect on Yield
Causality & Scientific Rationale
POCl3 Stoichiometry
2.0 equivalents
4.0 - 10.0 equivalents
Increases from ~45% to >85%
While 2 eq are theoretically required (one for C5, one for C4-CHO), excess POCl3 drives the biselectrophilic cyclization and compensates for reagent degradation[4].
DMF Quality
Reagent Grade
Anhydrous (<50 ppm H2O)
Prevents reaction stalling
Water violently decomposes the electrophilic Vilsmeier-Haack iminium complex before it can react with the hydrazone[3].
Reaction Temperature
25 °C (Room Temp)
80 - 90 °C
Increases from <10% to >85%
Initial attack occurs at 0 °C, but the intramolecular cyclization and the second formylation require high activation energy[3].
Hydrolysis pH
pH 4-5 (Water quench)
pH 8 (NaHCO3 quench)
Eliminates iminium impurities
The C4-iminium intermediate is stable in acid; alkaline conditions are strictly required to hydrolyze the iminium bond to the target carbaldehyde.
Troubleshooting FAQs
Q1: I am observing a mixture of pyrazole isomers. Is the methylhydrazine attacking the wrong carbon?A1: The Vilsmeier-Haack cyclization of acetophenone hydrazones is highly regioselective and strictly yields the 1-methyl-3-aryl-1H-pyrazole-4-carbaldehyde[2]. If you are observing isomers (e.g., 1-methyl-5-aryl), it is highly likely that your starting material was a 1,3-diketone reacting with methylhydrazine (the Knorr pyrazole synthesis route), rather than the VH route. Stick to the hydrazone/VH pathway to completely bypass regioselectivity issues.
Q2: My reaction stalls at the unformylated pyrazole stage (3-(2-methoxyphenyl)-1-methyl-1H-pyrazole). How do I push it to the carbaldehyde?A2: The initial cyclization to form the pyrazole core is kinetically faster than the subsequent C4-formylation. If you isolate the unformylated pyrazole, your Vilsmeier reagent was depleted prematurely. Ensure you use 4[4] and maintain the reaction at 80-90 °C for a minimum of 4 hours.
Q3: After work-up, my NMR shows a broad peak around 8-9 ppm instead of a sharp aldehyde singlet at ~10 ppm. What happened?A3: This is a classic symptom of incomplete hydrolysis. The intermediate is an iminium salt (-CH=NMe2+ Cl-), which is surprisingly stable in acidic or neutral water. You must adjust the aqueous quench to pH 8 using NaHCO3 or NaOH and stir vigorously for 1-2 hours to ensure complete hydrolysis to the carbaldehyde before extraction or filtration.
Q4: Does the ortho-methoxy group on the phenyl ring negatively affect the yield?A4: The 2-methoxy group is electron-donating but sterically bulky. While its electron-donating nature slightly enriches the system, steric hindrance can slow down the initial hydrazone formation step. However, once the hydrazone is formed, the ortho-methoxy group does not negatively impact the Vilsmeier cyclization. Ensure Phase 1 is pushed to absolute completion before proceeding.
References
Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc 2011.
"Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances 2023.
"Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules (PMC).
"In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot.
Technical Support Center: Troubleshooting 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Synthesis & Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . This molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . This molecule is a highly versatile building block, but its electron-rich pyrazole core and sensitive methoxy ether linkage make it prone to specific side reactions during both its synthesis (via Vilsmeier-Haack formylation) and its downstream functionalization.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Troubleshooting Vilsmeier-Haack Formylation (Target Synthesis)
The standard synthesis of this building block involves the formylation of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole using Phosphorus Oxychloride (
POCl3
) and N,N-Dimethylformamide (DMF) [1, 3].
Q1: Why am I seeing significant demethylation of the 2-methoxyphenyl group during formylation?
Mechanistic Cause: The Vilsmeier-Haack reaction generates an electrophilic iminium species, but it also produces stoichiometric amounts of hydrogen chloride (
HCl
) as a byproduct. At elevated temperatures (typically >80 °C), the combination of
POCl3
(a Lewis acid) and
HCl
(a Brønsted acid) creates a harsh acidic environment that promotes the cleavage of the aryl methyl ether, resulting in a demethylated phenol side product.
Solution:
Temperature Control: Strictly maintain the reaction temperature between 50 °C and 60 °C. The formylation of the highly reactive pyrazole C4 position does not require extreme heat [3].
Alternative Reagents: If ether cleavage persists, transition to a crystalline Vilsmeier reagent or use phthaloyl dichloride instead of
POCl3
. These alternatives avoid the generation of aggressive phosphorus-based acidic byproducts [2].
Q2: How can I minimize the formation of the 5-formyl regioisomer?
Mechanistic Cause: While the 1-methyl group provides some steric hindrance and the C4 position is electronically favored for electrophilic aromatic substitution (
SEAr
), excess Vilsmeier reagent or localized heating during the reagent addition can force the reaction toward the less favored C5 position.
Solution:
Stoichiometric Precision: Limit the Vilsmeier reagent to exactly 1.2 equivalents.
Addition Kinetics: Add
POCl3
dropwise at 0 °C to ensure the controlled formation of the iminium intermediate without localized exothermic spikes.
Vilsmeier-Haack pathways: target aldehyde synthesis vs. ether cleavage and regioisomerization.
Part 2: Troubleshooting Downstream Functionalization
Once synthesized, the 4-carbaldehyde is frequently subjected to reductive amination to generate amine libraries for drug screening.
Q3: How do I prevent over-alkylation and alcohol formation during reductive amination?
Mechanistic Cause: Direct reduction of the aldehyde to pyrazole-4-methanol occurs if the reducing agent is too nucleophilic (e.g.,
NaBH4
) or if it is added before the imine has fully formed. Over-alkylation (tertiary amine formation) occurs when the newly formed secondary amine outcompetes the primary amine starting material for unreacted aldehyde.
Solution:
Chemoselective Hydride: Use Sodium triacetoxyborohydride (
NaBH(OAc)3
). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but highly reactive toward the more electrophilic iminium ion.
Two-Stage Protocol: Allow the imine to pre-form completely (monitor via LC-MS) before introducing the reducing agent.
Reductive amination workflow: selective imine reduction vs. direct aldehyde over-reduction.
Part 3: Quantitative Data Summary
The following table summarizes the optimization parameters required to suppress side products across standard workflows.
Reaction Workflow
Primary Side Product
Mechanistic Cause
Optimization Strategy
Expected Yield
Vilsmeier-Haack
Demethylated Phenol
Ether cleavage via
HCl
/
POCl3
at >80 °C
Maintain temp <60 °C; neutralize carefully
>85%
Vilsmeier-Haack
5-Formyl Regioisomer
Steric misdirection from excess reagent
Limit VR to 1.2 eq; strict 0 °C addition
<5% side product
Reductive Amination
Pyrazole-4-methanol
Direct aldehyde reduction by strong hydrides
Substitute
NaBH4
with
NaBH(OAc)3
>90%
Reductive Amination
Tertiary Amine
Over-alkylation from excess aldehyde
Pre-form imine; use 1.05 eq primary amine
<2% side product
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This protocol incorporates built-in validation steps to prevent ether cleavage.
Reagent Preparation: Purge a dry round-bottom flask with anhydrous
N2
. Add anhydrous DMF (5.0 eq) and cool the system to 0 °C using an ice-water bath.
Vilsmeier Complex Formation: Add
POCl3
(1.2 eq) dropwise over 15 minutes. Self-Validation: The solution should turn pale yellow. A dark orange/brown color indicates localized overheating; if this occurs, slow the addition rate. Stir for 30 minutes at 0 °C.
Substrate Addition: Dissolve 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.
Controlled Formylation: Remove the ice bath and gently heat the reaction to 55 °C for 3 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (
Rf≈0.6
) should disappear, replaced by a lower-running spot (
Rf≈0.3
). Do not exceed 60 °C to prevent demethylation.
Quenching & Hydrolysis: Cool the mixture to 0 °C and pour it slowly over crushed ice. Carefully neutralize the acidic mixture to pH 7-8 using saturated aqueous
NaHCO3
. Causality: Immediate neutralization prevents the hydrolysis of the methoxy group during the aqueous workup.
Extraction: Extract with Dichloromethane (
3×20
mL), wash with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol 2: Chemoselective Reductive Amination
This protocol ensures zero over-reduction to the alcohol.
Imine Pre-formation: In a dry flask, dissolve 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired primary amine (1.05 eq) in anhydrous Dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation.
Validation Check: Stir at room temperature for 2 hours. Self-Validation: Pull a 10
μ
L aliquot, dilute in MeCN, and run an LC-MS. Ensure the complete disappearance of the aldehyde mass
[M+H]+
before proceeding. If the aldehyde persists, add molecular sieves (4Å) and stir for an additional hour.
Reduction: Cool the mixture to 0 °C. Add
NaBH(OAc)3
(1.5 eq) in small portions. Causality: Adding the hydride only after confirming imine formation mathematically eliminates the possibility of aldehyde reduction.
Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous
NaHCO3
, extract with EtOAc, and purify via flash chromatography.
References
Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023.[Link]
Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development, 2018.[Link]
Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019.[Link]
Troubleshooting
Technical Support Center: Optimizing Vilsmeier-Haack Formylation for Pyrazole-4-carbaldehydes
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the Vilsmeier-Haack (VH) formylation of pyrazoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the Vilsmeier-Haack (VH) formylation of pyrazoles. While the VH reaction is a cornerstone of heterocyclic chemistry, pyrazoles present unique electronic and steric challenges. This guide provides a self-validating protocol, quantitative optimization data, and a targeted Q&A to troubleshoot reagent ratios, temperature profiles, and workup failures.
Mechanistic Causality & Self-Validating Protocol
The Vilsmeier-Haack reagent—a chloromethyleneiminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—is a highly electrophilic species[1]. In pyrazole synthesis, the C4 position is the primary site of electrophilic attack[2]. However, the basic nitrogen atoms of the pyrazole ring can coordinate with the VH reagent, effectively depleting the active formylating agent[3]. This causality dictates that standard 1:1 stoichiometric ratios are often insufficient, necessitating precisely optimized excesses of POCl₃ and DMF[2].
Self-Validating Workflow for Pyrazole-4-carbaldehyde Synthesis
Charge a flame-dried flask with anhydrous DMF (3.0 to 5.0 equivalents) under an inert argon atmosphere[4][5].
Cool the flask to 0–5 °C using an ice-salt bath. Causality: The formation of the iminium salt is highly exothermic; elevated temperatures cause rapid degradation of the reagent[3][6].
Add POCl₃ (2.0 to 3.0 equivalents) dropwise over 30 minutes[2][4].
Validation: The solution should transition to a viscous, pale-yellow to reddish complex, confirming iminium salt formation[3][5].
Step 2: Substrate Addition & Electrophilic Attack
4. Dissolve the pyrazole substrate (1.0 equivalent) in a minimal volume of anhydrous DMF[6].
5. Add the substrate solution dropwise to the VH reagent at 0 °C[6].
6. Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 60–90 °C for 2–4 hours[2][6]. For highly deactivated substrates (e.g., 5-chloro-pyrazoles), heating up to 120 °C may be required[4].
Validation: Monitor via TLC (typically Hexane:EtOAc). The disappearance of the starting material validates the completion of the C-electrophilic attack[6][7].
Step 3: Hydrolytic Quenching
7. Cool the reaction to room temperature and pour it slowly over crushed ice[6][8].
8. Neutralize carefully to pH 7.0–7.5 using saturated aqueous Na₂CO₃ or NaOH[9]. Causality: The intermediate iminium species must be hydrolyzed to the aldehyde. Acidic or overly basic conditions during this step can lead to ring opening or product degradation[3][9].
9. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate[9].
Workflow of Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Quantitative Optimization of Reagent Ratios
The table below summarizes the empirical outcomes of varying POCl₃ and DMF ratios against 1.0 equivalent of pyrazole substrate.
POCl₃ (eq)
DMF (eq)
Temp (°C)
Substrate Profile
Expected Outcome & Yield
1.0 - 1.2
1.0 - 1.2
60 - 80
Standard Pyrazoles
Poor (<40%) : Incomplete conversion due to reagent depletion[3].
3.0
3.0
80 - 90
Standard / Aryl-substituted
Optimal (70-88%) : Sufficient excess to drive formylation[2][8].
2.0
5.0
120
Deactivated (e.g., 5-chloro)
Optimal (55-65%) : High DMF ratio stabilizes reagent at high temps[4].
>4.0
>4.0
>100
Any
Suboptimal : High risk of chlorination and intractable tar formation[4].
Troubleshooting Guides & FAQs
Q1: Why is my pyrazole-4-carbaldehyde yield low despite using a standard 1:1 POCl₃:DMF ratio?A1: A 1:1 ratio is a common textbook standard for highly activated arenes, but it is fundamentally flawed for pyrazoles. The basic nitrogen atoms in the pyrazole ring coordinate with the electrophilic chloromethyleneiminium salt, effectively sequestering the reagent[3]. Furthermore, any trace moisture in the solvent will hydrolyze the Vilsmeier reagent[3]. To achieve complete conversion, you must increase the ratio to at least 3.0 equivalents of both POCl₃ and DMF[2].
Q2: I am observing chlorinated side products instead of pure aldehydes. How do I adjust the reagent ratio?A2: Chlorination is a known competing pathway in Vilsmeier-Haack reactions, particularly when an excessive amount of POCl₃ (e.g., >3.5 equivalents) is used at elevated temperatures[4]. If your pyrazole contains tautomerizable positions (like a 5-hydroxy group), POCl₃ will readily convert it to a 5-chloro derivative[4][8]. To mitigate this, reduce the POCl₃ ratio to 2.0 equivalents while maintaining a higher DMF ratio (e.g., 5.0 equivalents) to act as a stabilizing solvent, and strictly cap your reaction temperature at 80 °C unless the substrate is highly deactivated[4].
Q3: The reaction mixture turns into a dark, intractable tar during the reagent preparation phase. What went wrong?A3: This is a classic symptom of thermal runaway. The reaction between POCl₃ and DMF to form the active iminium salt is highly exothermic[3][6]. If the addition is performed too quickly or without an adequate ice-salt bath (0–5 °C), the localized heat causes the DMF to decompose, resulting in tar formation[3]. Ensure a dropwise addition rate of POCl₃ and maintain vigorous stirring to dissipate heat[3][6].
Q4: My TLC shows complete conversion, but my product hydrolyzes or degrades during the workup phase. What is the optimal quenching strategy?A4: The product of the initial reaction is not the aldehyde, but a relatively stable iminium intermediate[1]. If you quench the reaction with warm water or allow the exothermic quenching process to heat the mixture, the pyrazole ring can degrade. You must pour the reaction mixture over a large excess of crushed ice to maintain a temperature below 10 °C during hydrolysis[6][8]. Subsequently, neutralize the acidic mixture slowly with a mild base (like saturated aqueous Na₂CO₃) to pH 7.0–7.5; highly acidic or basic conditions promote side reactions[3][9].
Troubleshooting logic tree for optimizing Vilsmeier-Haack reagent ratios.
References
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - MDPI[Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - IJPCBS[Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc
[Link]
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases - ResearchGate[Link]
Synthesis of pyrimido[4,5- b]quinolindiones and formylation: ultrasonically assisted reactions - Royal Society of Chemistry[Link]
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions - ResearchGate[Link]
Technical Support Center: Purification & Recrystallization of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . As an Application Scientist, I have designed this guide to addre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .
As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this molecule. Typically synthesized via the Vilsmeier-Haack formylation of its corresponding pyrazole precursor, this compound features a highly polar aldehyde and pyrazole core juxtaposed with lipophilic methoxy and methyl groups. This unique structural profile dictates its behavior during aqueous workup, extraction, and crystallization.
Workflow Visualization
Fig 1. Standard purification and recrystallization workflow for pyrazole-4-carbaldehydes.
Section 1: Troubleshooting FAQs
Q1: My Vilsmeier-Haack reaction yielded a dark, oily crude instead of a precipitate. How do I induce crystallization?Causality & Fix: The Vilsmeier-Haack formylation utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF), generating a highly polar iminium intermediate. If the quench is too rapid or the pH is not strictly controlled, organophosphate byproducts and residual DMF will prevent the product from crashing out as a solid.
Protocol: Ensure the reaction is quenched by pouring it slowly over crushed ice[1]. Neutralize carefully with saturated aqueous Na₂CO₃ or NaOH until a pH of 7–8 is achieved[1][2][3]. This specific pH range ensures complete hydrolysis of the iminium salt without causing base-catalyzed degradation of the aldehyde. If the product remains an oil, extract it with Ethyl Acetate (EtOAc) or Chloroform[3], wash extensively with brine to strip residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q2: What is the optimal solvent system for recrystallizing 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?Causality & Fix: The compound exhibits excellent differential solubility due to its mixed polarity. It is highly soluble in hot polar-protic solvents but poorly soluble in them at room temperature.
Protocol: Hot ethanol is the most established monophasic solvent for structurally similar 1-methyl-pyrazole-4-carbaldehydes[4]. Alternatively, a biphasic mixture of EtOAc and n-heptane provides a highly controlled crystallization environment, where EtOAc acts as the solvent and n-heptane acts as the anti-solvent[5].
Q3: How do I separate unreacted starting material from the formylated product if recrystallization fails?Causality & Fix: The unreacted starting pyrazole lacks the highly polar aldehyde group, making it significantly less polar than the target product.
Protocol: Utilize silica gel flash column chromatography. A gradient of EtOAc/Hexanes (typically starting at 1:3 and moving to 1:1 v/v) effectively resolves the two[2]. The formylated product will elute later (lower Rf value) due to stronger hydrogen bonding interactions between the aldehyde oxygen and the silica stationary phase.
This protocol ensures the complete removal of Vilsmeier reagents prior to crystallization.
Quench: Pour the completed Vilsmeier-Haack reaction mixture slowly into a beaker of crushed ice (approx. 10x volume of the reaction) under vigorous magnetic stirring[1].
Neutralization: Dropwise, add saturated aqueous Na₂CO₃ until the aqueous layer tests at pH 7-8 using pH paper[3]. Self-Validation: The cessation of CO₂ evolution (bubbling) serves as a visual indicator that the excess acid has been neutralized.
Extraction: Transfer to a separatory funnel and extract with EtOAc (3 x 50 mL per gram of expected product).
Washing: Wash the combined organic layers with distilled water (2x) and saturated brine (2x). Causality: DMF is highly miscible in water; repetitive aqueous washes pull residual DMF out of the organic phase, which is critical for successful downstream crystallization.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude solid.
Protocol B: Standard Ethanol Recrystallization
Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (approximately 10 mL per gram of compound) until the solid completely dissolves[4].
Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a rapid hot filtration.
Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities.
Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize the yield.
Isolation: Collect the crystals via vacuum filtration (Büchner funnel), wash with a small volume of ice-cold ethanol, and dry under a high vacuum.
Dissolution: Dissolve the crude product in a minimum amount of hot EtOAc.
Anti-Solvent Addition: While maintaining heat and stirring, add hot n-heptane dropwise until the solution just becomes cloudy (the cloud point).
Clarification: Add 1-2 drops of hot EtOAc until the solution turns clear again.
Crystallization: Remove from heat and allow to cool slowly to room temperature, yielding high-purity white crystals[5].
Section 3: Quantitative Data & Solvent Properties
The following table summarizes the physicochemical rationale for selecting specific solvents during the purification of 1-methyl-1H-pyrazole-4-carbaldehyde derivatives.
Solvent / System
Boiling Point (°C)
Relative Polarity
Primary Function in Workflow
E-E-A-T Rationale
Water / Ice
100.0
1.000
Quenching / Hydrolysis
Safely dissipates exothermic heat from POCl₃ hydrolysis; dissolves inorganic salts[1].
Technical Support Center: Handling & Storage of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .
While pyrazole-based pharmaceutical intermediates are highly valuable in drug discovery, the C4-aldehyde moiety is notoriously susceptible to auto-oxidation. This guide moves beyond basic storage advice to explain the causality of degradation, providing you with self-validating protocols to ensure absolute structural integrity during long-term storage.
The Causality of Degradation: Why Does It Oxidize?
To prevent degradation, we must first understand the mechanism. The conversion of the aldehyde group (-CHO) to a carboxylic acid (-COOH) does not happen through simple oxygen addition; it proceeds via a radical-chain auto-oxidation mechanism [1].
This process is initiated by trace heavy metals, light (hν), or heat, which catalyze the formation of an initial acyl radical. The acyl radical reacts rapidly with molecular oxygen to form an acyl peroxy radical, which then abstracts a hydrogen atom from another aldehyde molecule to form a peracid. Finally, the peracid reacts with a third aldehyde molecule to yield two molecules of carboxylic acid [2].
Field-Proven Insight: The 1-methyl-1H-pyrazole core of your molecule is an excellent ligand for transition metals. If you handle this compound with a scratched stainless-steel spatula or store it in unwashed glassware, the pyrazole ring can actively sequester trace iron or copper. These chelated metals then act as localized, highly efficient catalysts for the auto-oxidation of the adjacent C4-carbaldehyde group.
Caption: Radical-chain auto-oxidation mechanism of aldehydes to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: I stored my compound in a tightly capped clear vial at room temperature, but a white/yellowish crust formed around the cap. Is the batch compromised?A1: Yes, the crust is the carboxylic acid degradation product. Standard screw caps and septa are oxygen-permeable over time. Furthermore, ambient light accelerates the radical initiation phase. You must re-purify the batch (typically via silica gel chromatography) before using it in downstream reactions like reductive aminations or Knoevenagel condensations.
Q2: Can I store this compound as a stock solution in DCM or DMSO to save time?A2:No. Auto-oxidation of aldehydes is significantly accelerated in the liquid state and in solution due to increased molecular mobility and the presence of dissolved oxygen [2]. Always store the compound neat (as a dry solid or oil) and prepare solutions only immediately prior to use.
Q3: Why do you recommend Argon over Nitrogen for inert blanketing?A3: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks to the bottom, forming a heavy, protective blanket directly over your compound. Nitrogen tends to dissipate rapidly as soon as the purge needle is removed, allowing ambient oxygen to re-enter before the cap is sealed [3].
Q4: Should I add an antioxidant like BHT (Butylated hydroxytoluene) to the storage vial?A4: While BHT effectively quenches acyl peroxy radicals and halts the chain reaction [1], adding it to a pharmaceutical intermediate introduces an impurity that must be removed later. It is scientifically sounder to rely on strict environmental controls (Argon, -20°C, darkness) than to intentionally contaminate your intermediate.
Troubleshooting Guide: Analytical Cues of Oxidation
If you suspect your batch of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has oxidized, use the following self-validating diagnostic table to confirm its integrity.
Analytical Method
Expected Observation (Pure Aldehyde)
Warning Sign (Carboxylic Acid Formation)
1H-NMR (CDCl₃)
Sharp singlet at ~9.5–10.5 ppm (-CHO).
Appearance of a broad singlet at ~12.0 ppm (-COOH). Loss of integration at the aldehyde peak.
TLC (Silica Gel)
Single tight spot (e.g., Rf ~0.5 in 3:1 Hexanes/EtOAc).
New, highly polar spot near the baseline (Rf ~0.0–0.1) due to strong hydrogen bonding of the acid.
Mass Spectrometry
[M+H]+ corresponding to the exact mass of the aldehyde.
Appearance of an [M+H]+ peak with a mass shift of +16 Da (addition of one oxygen atom).
Visual Inspection
Free-flowing powder or clear/pale oil.
Discoloration (dark yellow/brown) or formation of an insoluble crystalline crust.
Self-Validating Standard Operating Procedure (SOP)
To guarantee the stability of your compound, implement this "Triple-Purge" storage protocol. This workflow is designed as a self-validating system: by controlling the variables that cause degradation (metals, light, oxygen, heat), you guarantee the outcome.
Step-by-Step Methodology
Glassware Preparation (De-metallation): Wash amber glass vials with 1M HCl, followed by distilled water and acetone. Dry in an oven at 120°C. Causality: This removes trace metal ions from the glass surface that could initiate the radical chain reaction.
Transfer: Using a plastic or PTFE-coated spatula (avoid stainless steel to prevent metal chelation by the pyrazole ring), transfer the neat compound into the cooled amber vial.
The Triple-Purge (De-oxygenation):
Insert an Argon line (via a needle) into the vial, keeping the tip just above the solid.
Flow Argon gently for 30 seconds.
Cap loosely, wait 10 seconds, and repeat twice more.
Sealing: Seal the vial tightly with a PTFE-lined cap . Standard rubber or silicone septa are highly permeable to oxygen. Wrap the seam with Parafilm.
Thermal Control: Store the sealed vial in a monitored freezer at -20°C or -80°C. Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of the degradation reaction [4, 5].
Validation Check: Before using the stored batch in a downstream synthesis months later, dissolve a 1 mg aliquot in CDCl₃ and perform a quick 1H-NMR. A purity of >98% (absence of the 12.0 ppm peak) validates the success of your storage system.
Caption: Step-by-step protocol for the long-term inert storage of sensitive aldehydes.
Quantitative Stability Data
The following table summarizes the expected shelf-life of pyrazole-4-carbaldehyde derivatives based on empirical stability testing across different environmental conditions [3, 4, 5].
Auto-oxidation of Ent-beyer-15-en-19-al isolated from the essential oil of the heartwood of Erythroxylum monogynum Roxb.
Source: PubMed Central (PMC)
URL:[Link]
Mechanism of Oxidation of Benzaldehyde by Polypyridyl Oxo Complexes of Ru(IV)
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
Stability Testing of Pharmaceutical Products
Source: Journal of Applied Pharmaceutical Science
URL:[Link]
Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations
Source: PubMed Central (PMC)
URL:[Link]
Optimization
resolving overlapping peaks in NMR for methoxyphenyl pyrazole derivatives
Technical Support Center: Resolving NMR Peak Overlap in Methoxyphenyl Pyrazole Derivatives Introduction: The Analytical Challenge As a Senior Application Scientist, I frequently guide medicinal chemists through the struc...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving NMR Peak Overlap in Methoxyphenyl Pyrazole Derivatives
Introduction: The Analytical Challenge
As a Senior Application Scientist, I frequently guide medicinal chemists through the structural elucidation of methoxyphenyl pyrazole derivatives. These scaffolds—highly prevalent in kinase inhibitors and tubulin-binding agents—present notorious Nuclear Magnetic Resonance (NMR) challenges[1].
The structural motifs inherently cause two distinct zones of spectral crowding:
The Methoxy Region (~3.7–4.0 ppm): Multiple methoxy groups on a phenyl ring (e.g., 3,4,5-trimethoxyphenyl) often suffer from accidental isochrony in standard isotropic solvents like CDCl3, coalescing into a single broad integration[1].
The Aromatic/Pyrazole Region (~6.0–8.0 ppm): Extensive homonuclear scalar J-coupling splits the phenyl protons into broad multiplets that bleed into the critical pyrazole C4-H signal, rendering standard 1D
1
H NMR unassignable.
This technical guide provides a causality-driven troubleshooting framework to resolve these overlaps, moving beyond brute-force magnetic field upgrades to leverage pure shift techniques and solvent-induced anisotropic effects.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving NMR peak overlaps in methoxyphenyl pyrazoles.
FAQ & Troubleshooting Guide
Q1: My methoxy peaks (3.7–4.0 ppm) are coalescing into a single broad integration, but I expect three distinct signals from my 3,4,5-trimethoxyphenyl group. How can I resolve them?Causality & Solution: This is a classic issue of accidental isochrony. In an isotropic solvent like CDCl3, the chemical environments of the meta- and para-methoxy groups are too electronically similar. Instead of relying on higher magnetic fields, you should exploit the2[2]. By titrating in an anisotropic solvent like Benzene-d6 (C6D6), you induce transient, ordered collision complexes between the electron-rich solvent and the polar pyrazole core. Benzene's magnetic anisotropy will differentially shield the methoxy protons based on their spatial distance and vector from the molecular dipole, pulling the overlapping singlets apart[2].
Q2: The aromatic region (6.5–8.0 ppm) is a massive, unassignable multiplet. I cannot differentiate the pyrazole C4-H from the phenyl protons. What is the most efficient way to extract chemical shifts?Causality & Solution: The overlap is caused by extensive homonuclear J-coupling splitting the signals into broad multiplets that overlap[3]. The modern solution is Broadband Homonuclear Decoupling, specifically 4[4]. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) use low-flip-angle swept-frequency pulses during the evolution period to decouple protons from one another, collapsing all multiplets into sharp singlets[4]. This dramatically increases spectral resolution, allowing the distinct pyrazole and phenyl singlets to be easily identified by their chemical shift alone[3].
Q3: I ran a PSYCHE Pure Shift experiment, but my signal-to-noise ratio (S/N) is terrible. Why did my peaks disappear?Causality & Solution: Pure shift methods inherently suffer from severe sensitivity loss due to the coherence selection gradients and the small flip angles required to prevent the excitation of coupled spins. The PSYCHE method typically retains only 3% to 20% of the sensitivity of a conventional 1D
1
H NMR spectrum[4].
Fix: Increase the number of scans (NS) proportionally (often 16x to 64x) or increase sample concentration. Alternatively, use a 1D projection of a 2D J-resolved (J-RES) spectrum, which offers a better sensitivity compromise (~40% retention) for concentration-limited samples[5].
Step-by-Step Methodologies
Protocol 1: ASIS Solvent Titration for Methoxy Resolution
Objective: Resolve isochronous methoxy singlets by exploiting differential anisotropic shielding.
Self-Validating System: If the peaks do not shift relative to one another after reaching 50% v/v C6D6, the molecule lacks a sufficient dipole moment to orient the solvent, confirming a highly symmetrical conformer.
Baseline Acquisition: Dissolve 5 mg of the methoxyphenyl pyrazole derivative in 0.5 mL CDCl3. Acquire a standard 1D
1
H NMR spectrum.
Solvent Titration: Add C6D6 in 10% volume increments (50 µL) directly to the NMR tube.
Equilibration: Invert the tube 5 times to ensure homogeneity. Place the tube back into the spectrometer and wait 2 minutes for thermal equilibration in the probe.
Re-acquisition & Tracking: Acquire a
1
H spectrum after each addition. Track the migration of the methoxy singlets. You will observe the signals fanning out as the anisotropic shielding takes effect.
Protocol 2: PSYCHE Pure Shift NMR Acquisition
Objective: Collapse J-coupled aromatic multiplets into singlets to resolve the pyrazole C4-H from phenyl protons.
Self-Validating System: Inspect the resulting spectrum. If strong coupling artifacts (roofing or distorted lineshapes) persist, the spins are too strongly coupled (
Δν/J<3
). In this case, the pure shift approximation fails, and you must switch to a 2D J-resolved projection.
Sample Preparation: Ensure high concentration (
≥
15 mg/0.5 mL) due to the inherent sensitivity penalty of pure shift techniques[4].
Pulse Sequence Selection: Load the psyche pulse sequence from the spectrometer's standard library.
Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and flip angle (
β≈15∘–20∘
). Keep the flip angle low to prevent the excitation of strongly coupled spins.
Acquisition: Increase the number of scans (NS) by a factor of 16 compared to a standard 1D experiment to compensate for the severe sensitivity drop[4]. Process the data using pseudo-2D chunk concentration to yield the final 1D pure shift spectrum[3].
Quantitative Data Presentation: Comparison of Resolution Techniques
Resolution Technique
Target Overlap Region
Mechanism of Resolution
Resolution Gain
Sensitivity Retention
Typical Acquisition Time
Higher Magnetic Field (800 MHz)
Global
Increased chemical shift dispersion
Moderate
100%
2 - 5 mins
ASIS (C6D6 Titration)
Methoxy / Aliphatic
Differential anisotropic shielding
High (for dipoles)
100%
15 - 30 mins
PSYCHE Pure Shift
Aromatic / Pyrazole
Homonuclear J-decoupling
Very High
3% - 20%
1 - 4 hours
1D J-Resolved Projection
Aromatic / Pyrazole
J-coupling separation in F1
High
~40%
20 - 40 mins
References
High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv.[Link]
Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. RSC Publishing.[Link]
Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI.[Link]
Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. ACS Publications.[Link]
HPLC method development and validation for 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Title: HPLC Method Development and Validation for 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide Introduction The compound 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 11525...
Author: BenchChem Technical Support Team. Date: April 2026
Title: HPLC Method Development and Validation for 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
Introduction
The compound 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152508-57-0) serves as a vital building block in medicinal chemistry[1], frequently utilized in the synthesis of pyrazole-based kinase inhibitors and anti-inflammatory agents[2]. Synthesized primarily via the Vilsmeier-Haack reaction, monitoring its purity and differentiating it from closely related structural isomers requires a highly selective analytical approach[2]. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for this molecule, grounded in Quality-by-Design (QbD) principles[3] and validated against the latest ICH Q2(R2) guidelines[4].
Physicochemical Profiling: The Causality of Method Design
Before selecting chromatographic parameters, we must analyze the analyte's intrinsic properties to understand the causality behind our experimental choices[3]:
Conjugated Aromaticity : The molecule contains a phenyl ring, a pyrazole core, and an aldehyde moiety. This extended conjugation results in strong UV absorbance, making Photodiode Array (PDA) detection at 254 nm and 280 nm optimal for high-sensitivity quantification.
Lipophilicity and Polarity : The presence of the methoxy (-OCH3) and methyl (-CH3) groups imparts moderate lipophilicity (estimated LogP ~2.5), while the aldehyde and pyrazole nitrogens serve as polar hydrogen-bond acceptors. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the definitive choice.
Acid-Base Dynamics : The pyrazole ring contains a weakly basic nitrogen. If analyzed at a neutral pH, the molecule may exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By buffering the mobile phase to an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid), we suppress silanol ionization and maintain the analyte in a consistent protonation state, ensuring sharp, symmetrical peaks.
Comparative Column Performance: Selecting the Optimal Stationary Phase
A critical objective in this method development is separating the target compound from its synthetic precursor (2-methoxyphenylhydrazine) and its positional isomer (5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde). We objectively compared three stationary phases to determine the optimal selectivity (α)[3].
Experimental Setup: Isocratic elution using 60% Acetonitrile (ACN) and 40% Water (with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.
Column Chemistry
Retention Time (min)
Peak Asymmetry (Tf)
Theoretical Plates (N)
Resolution (Rs) from Isomer
Standard C18
4.2
1.35
8,500
1.8
Phenyl-Hexyl
5.8
1.15
12,200
2.5
Biphenyl
6.5
1.05
15,400
3.4
Mobile Phase Optimization: Acetonitrile vs. Methanol
When comparing organic modifiers, Acetonitrile (ACN) consistently outperformed Methanol (MeOH). Methanol, being a protic solvent, engages in hydrogen bonding with the aldehyde group, leading to broader peak shapes and a 15% reduction in theoretical plates. Acetonitrile, an aprotic solvent with lower viscosity, provided sharper peaks, lower backpressure, and superior baseline stability.
Figure 1: Quality-by-Design (QbD) logical workflow for HPLC method development.
Step-by-Step Validation Protocol (Aligned with ICH Q2(R2))
To ensure the method is a self-validating system, it must be rigorously tested according to the updated, which emphasize a lifecycle approach to analytical procedures[4].
1. System Suitability Testing (SST)
Causality: Before any validation parameter is assessed, the system must prove its readiness to generate reliable data[3].
Protocol: Inject the standard solution (50 µg/mL) in six replicates.
Acceptance: %RSD of retention time ≤ 1.0%, Peak Asymmetry ≤ 1.5, Theoretical Plates ≥ 10,000.
2. Specificity and Peak Purity
Causality: Ensures the method can unambiguously assess the analyte in the presence of impurities (e.g., Vilsmeier-Haack reagents)[4].
Protocol: Inject a blank (mobile phase), a spiked sample with known synthetic precursors, and the target analyte. Utilize the PDA detector to extract the UV spectrum across the analyte peak.
Acceptance: The peak purity angle must be less than the peak purity threshold across the entire peak, confirming no co-eluting impurities.
3. Linearity and Range
Causality: Demonstrates that the detector response is directly proportional to the concentration within the intended operational range[4].
Protocol:
Prepare a stock solution of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde at 1.0 mg/mL in ACN.
Dilute to create five calibration standards: 12.5, 25, 50, 75, and 100 µg/mL (25% to 200% of the working concentration).
Inject each standard in triplicate. Plot peak area versus concentration.
Acceptance: Correlation coefficient (R²) ≥ 0.999. Y-intercept must be ≤ 2.0% of the target concentration response.
4. Accuracy (Recovery)
Causality: Verifies the closeness of agreement between the accepted reference value and the value found[4].
Protocol:
Prepare synthetic matrix solutions (mimicking the post-reaction mixture).
Spike the matrix with the target analyte at 80%, 100%, and 120% of the target concentration (50 µg/mL).
Prepare three replicates per level (9 determinations total).
Calculate the percentage recovery against a neat standard.
Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.
5. Robustness
Causality: Evaluates the method's capacity to remain unaffected by small, deliberate variations, ensuring reliability during routine use[4].
Protocol: Systematically alter the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2% ACN).
Acceptance: Resolution (Rs) between the target and its isomer must remain ≥ 2.0 under all perturbed conditions.
The optimization of an HPLC method for 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde demonstrates the critical importance of matching stationary phase chemistry to analyte physicochemical properties. By leveraging the enhanced π-π interactions of a Biphenyl column and utilizing an acidic, aprotic mobile phase, analysts can achieve superior resolution and peak symmetry compared to traditional C18 methodologies. Adhering to the rigorous validation protocols outlined ensures a robust, self-validating system ready for pharmaceutical quality control applications.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals . Medwin Publishers. Available at: [Link]
Benchmarking 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide for Drug Discovery
Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of anti-inflammatory, analgesic, and anticancer therapeutics[1]. As drug discovery programs in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of anti-inflammatory, analgesic, and anticancer therapeutics[1]. As drug discovery programs increasingly demand molecules with high three-dimensionality and specific target engagement profiles, the selection of the right starting building block is critical.
This guide benchmarks 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde against two common alternatives: 1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . By analyzing structural causality, synthetic reactivity, and biological pathway engagement, this document provides researchers with an authoritative framework for selecting and utilizing pyrazole-4-carbaldehydes in library synthesis.
Structural Rationale & Physicochemical Profiling
The intrinsic reactivity of the pyrazole ring is dictated by its heteroatoms. The electron density at the C3 and C5 positions is significantly reduced by the electronegative nitrogen atoms, rendering the C4 position highly suitable for electrophilic modifications or acting as a reactive center when functionalized as a carbaldehyde[]. Furthermore, modifications at the 1- and 3-positions of the pyrazole ring significantly influence the lipophilicity, solubility, and target binding affinity of the resulting derivatives.
Causality of Structural Features in 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde:
N1-Methylation: Unsubstituted pyrazoles rapidly tautomerize, complicating characterization and acting as promiscuous hydrogen-bond donors. The N1-methyl group locks the tautomeric state, fixing the dipole moment and improving membrane permeability by reducing the overall hydrogen-bond donor count.
C3-(2-Methoxyphenyl) Substitution: The ortho-methoxy group introduces significant steric bulk, forcing the phenyl ring out of coplanarity with the pyrazole core. This twisted, non-planar conformation is highly desirable for fitting into complex, deep hydrophobic pockets (such as the allosteric sites of kinases). Additionally, the methoxy oxygen serves as a localized, directional hydrogen-bond acceptor.
C4-Carbaldehyde: The aldehyde at C4 is highly electrophilic due to the electron-withdrawing effect of the pyrazole core, making it an ideal vector for late-stage diversification.
The C4-carbaldehyde is a versatile handle. While 1-phenyl-1H-pyrazole-4-carbaldehyde is a well-established intermediate for synthesizing traditional anti-inflammatory drugs[3], the 3-(2-methoxyphenyl) variant offers a unique steric environment that can dictate the stereochemical outcome of downstream reactions. These carbaldehydes can be readily converted into carbonitriles, oximes, or conjugated alkenes to generate highly specific inhibitors[4].
Synthetic diversification pathways for the pyrazole-4-carbaldehyde core.
Target Engagement & Biological Pathways
Pyrazole derivatives synthesized from these building blocks frequently target inflammatory pathways. The twisted conformation of the 3-(2-methoxyphenyl) derivative makes it an excellent candidate for ATP-competitive or allosteric inhibition of p38 MAP kinase, a critical upstream regulator of COX-2 expression.
Dual-target engagement mechanism of functionalized pyrazole derivatives in inflammation.
Self-Validating Experimental Protocols
To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. The causality behind reagent selection and the built-in purification checks guarantee experimental integrity.
Protocol A: Knoevenagel Condensation (Synthesis of Kinase Inhibitor Precursors)
Causality: Piperidine is utilized as a catalytic base because it forms a highly reactive transient iminium ion with the C4-carbaldehyde. This significantly lowers the activation energy for nucleophilic attack by active methylene compounds (e.g., malononitrile) compared to using inorganic bases.
Reaction Setup: Dissolve 1.0 mmol of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and 1.1 mmol of malononitrile in 5 mL of absolute ethanol.
Catalysis: Add 0.1 equivalents (10 mol%) of piperidine.
Execution: Stir the mixture at reflux (78°C) for 2–4 hours.
Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The formation of the highly conjugated dicyanovinyl product will appear as a distinct, bright new spot that is highly fluorescent under UV (365 nm) and visibly yellow to the naked eye, confirming conversion.
Workup: Cool the reaction to 0°C. The conjugated product will spontaneously precipitate due to its lower solubility in cold ethanol compared to the starting materials. Filter, wash with ice-cold ethanol, and dry under a vacuum.
Protocol B: Reductive Amination (Synthesis of GPCR Ligands)
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted C4-carbaldehyde into a primary alcohol, preventing the formation of unwanted side products.
Imine Formation: Combine 1.0 mmol of the pyrazole-4-carbaldehyde and 1.2 mmol of a primary amine in 10 mL of 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour to allow Schiff base formation.
Reduction: Add 1.5 mmol of NaBH(OAc)₃ portion-wise. Stir at room temperature for 12 hours under an inert atmosphere (N₂).
Quenching: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid byproduct and destroy unreacted hydride.
Self-Validating Workup (Acid-Base Extraction):
Extract the organic layer and wash with 1M HCl. Validation: The desired basic amine product will protonate and migrate to the aqueous layer, leaving any unreacted neutral carbaldehyde in the organic layer.
Separate the aqueous layer, basify it to pH 10 using 2M NaOH, and extract with fresh dichloromethane (DCM). The purified amine product is now in the DCM layer.
Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure secondary amine.
References[2] Pyrazoles - Building Block / BOC Sciences. bocsci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqLIkUlIipT8Arq1nHG9M0UoFqplcMI1CaKe3Zov4ody5jkf_8_cO2a_DtzmRUFLOkz1rRWPXYo0cGwPG08BkLTUyo15KDDzvjieBIfWl4njp9MQ-LzuAFlpNNQU3maoDmvkQe4oq2h9wX1qphbmDJPjcjtUwZfh8=[3] Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. rroij.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBajYhRPDv02uQpfgV9a1URZ8pffBrUtAwPlqV-1lgSLw66Z1JWUDp1nNM2NOZ9WSbfC5P1LNsI138p_ZxxxC7jZGi3I8uDAINRAeAO2bYB-KiL9CACfnMmh61u3OLrm09C8mMyILlMSG5D3kiFLyNVVUeqs4ZGZ6sNZC7NF2N8eq2eCAxXS5o0VKzg9AwrXTlCqaY7t8MxI8L_ktKRrtQIDYNScVwfKCbaULJoFQXQAY=[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgaqnZyS_--SFLhtC4GZPFqEVbaLTdZ7Tp3oG-yO8Z3x02v-KiB1ZvsoA3CRzQHxoLDUYzeegNMcYFzqw1RlYnhNYlO1eoWnlQKWz0p7ZaWAIc45mINIhgXuzI-8DK2lZ43sIP[4] 1-Phenyl-1H-pyrazole-4-carbaldehyde - Chem-Impex. chemimpex.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUXJ7qND1TQfE-XvfvbYSTIaqQtfDWdqz81-G6ck0BPgAL2XPzV4A_fGje8eUmHduVsSbZ6eFLbdZwryNn3Ojj_ZfsTz93m0yZYExR9SOFAs2HcXtVh59S99Y6E0Tev_luGWQ=[5] Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage. jst.go.jp.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG-d8v6rRoK5KBQCs2XMgErksfcmyCD-BGVHjO6iEgIsW7e7_tjZ-i7JGgmvSVpG9xwlXQiEAfpPvHTrKKZwxCkdJ1XIGGMJMvEv0mll1_EIM1816yIhBBjxrFjiy2sqWjje_6O6Dysxa7WBRFBZYGpeMYLz88HBVCZnE3kXmdruSXl5s=
A Senior Application Scientist's Guide to GC-MS Comparative Analysis of Substituted Pyrazole-4-carbaldehydes
For researchers and professionals in drug discovery and development, the structural elucidation and comparative analysis of heterocyclic compounds are paramount. Substituted pyrazole-4-carbaldehydes are a class of molecu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug discovery and development, the structural elucidation and comparative analysis of heterocyclic compounds are paramount. Substituted pyrazole-4-carbaldehydes are a class of molecules that serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of these volatile and semi-volatile compounds. This guide provides an in-depth comparative analysis of a selection of substituted pyrazole-4-carbaldehydes, focusing on their chromatographic behavior and mass spectrometric fragmentation patterns.
The Significance of Substituent Effects in GC-MS Analysis
The position and nature of substituents on the pyrazole ring dramatically influence the physicochemical properties of the molecule, which in turn dictates its behavior during GC-MS analysis. Electron-donating or withdrawing groups, as well as bulky or polar moieties, can alter the volatility, polarity, and fragmentation pathways of the parent molecule. Understanding these structure-activity relationships is crucial for method development, impurity profiling, and the unambiguous identification of isomers.[3][4]
Experimental Design and Rationale
This guide will compare a series of N-phenyl substituted pyrazole-4-carbaldehydes with varying substituents at the C3 and C5 positions of the pyrazole ring. The N-phenyl group is a common feature in many biologically active pyrazoles. The selected substituents (methyl, chloro, and phenyl) offer a range of electronic and steric effects to illustrate their impact on the GC-MS analysis.
Methodology: A Self-Validating Protocol
The following GC-MS protocol is designed to be robust and provide a clear separation and fragmentation data for the comparative analysis. The causality behind each parameter selection is explained to ensure the trustworthiness and reproducibility of the results.
1. Sample Preparation:
Rationale: Proper sample preparation is critical to ensure the integrity of the analytes and prevent contamination of the GC-MS system.
Protocol:
Accurately weigh 1 mg of each synthesized and purified substituted pyrazole-4-carbaldehyde.
Dissolve the sample in 1 mL of high-purity dichloromethane (DCM) in a clean autosampler vial. DCM is a volatile solvent that is compatible with most GC columns and will not interfere with the analysis of the target compounds.
Cap the vial securely to prevent solvent evaporation.
2. GC-MS Instrumentation and Parameters:
Rationale: The choice of the GC column and temperature program is crucial for achieving optimal separation of the analytes. A non-polar or medium-polarity column is generally suitable for these types of compounds. The temperature program is designed to elute the compounds in a reasonable time frame with good peak shape. The mass spectrometer parameters are set for electron ionization (EI) to induce reproducible fragmentation for structural elucidation.
Table 1: GC-MS Parameters
Parameter
Value
Rationale
Gas Chromatograph
Column
DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
A widely used, robust, and low-bleed column suitable for a broad range of semi-volatile organic compounds.
Carrier Gas
Helium (99.999% purity)
An inert carrier gas that provides good chromatographic efficiency.
Flow Rate
1.0 mL/min (constant flow)
An optimal flow rate for a 0.25 mm i.d. column to achieve good separation efficiency.
Inlet Temperature
280 °C
Ensures rapid and complete vaporization of the analytes without thermal degradation.
Injection Volume
1 µL
A standard injection volume to avoid column overloading.
Injection Mode
Splitless (1 minute)
Maximizes the transfer of analytes to the column for trace analysis, if needed. A split injection can be used for more concentrated samples.
Oven Program
50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, hold for 10 min
A general-purpose temperature program that allows for the separation of compounds with a range of boiling points. The initial hold ensures good peak shape for volatile compounds, and the final hold ensures the elution of any less volatile components.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
A standard and robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy
70 eV
The standard electron energy for EI, which provides a good balance of molecular ion and fragment ion intensities.
Mass Range
m/z 40-500
A suitable mass range to capture the molecular ions and all significant fragment ions of the target analytes.
Source Temperature
230 °C
An optimal source temperature to prevent condensation of the analytes while minimizing thermal degradation.
Quadrupole Temperature
150 °C
A standard quadrupole temperature.
Experimental Workflow Diagram
A streamlined workflow for the GC-MS analysis of substituted pyrazole-4-carbaldehydes.
Comparative Analysis of Substituted Pyrazole-4-carbaldehydes
The following section details the expected GC-MS behavior of a selection of substituted pyrazole-4-carbaldehydes. The predictions are based on established principles of chromatography and mass spectrometry, supported by available literature data.
General Structure of Compared Compounds
General structure of the N-phenyl pyrazole-4-carbaldehydes under comparison.
Table 2: Comparative GC-MS Data of Substituted Pyrazole-4-carbaldehydes
Compound
Structure
Expected Retention Time (RT) Trend
Key Mass Spectral Fragments (m/z) and Interpretation
1. 1-phenyl-1H-pyrazole-4-carbaldehyde
Baseline
M+•: 172 (Molecular Ion) 171: [M-H]+ (loss of aldehydic H) 144: [M-CO]+ (loss of carbonyl group) 117: [M-HCN-CO]+ (loss of HCN from pyrazole ring and CO) 77: [C₆H₅]+ (phenyl cation)
Note: The structures are illustrative placeholders. The expected retention time (RT) trend is relative, with "1" being the fastest eluting compound.
Discussion of Comparative Data
Retention Time Behavior:
The elution order in gas chromatography is primarily governed by the boiling point and polarity of the compounds. For the selected pyrazole-4-carbaldehydes, the following trends are anticipated:
Effect of Molecular Weight: As the molecular weight increases with the addition of substituents, the boiling point generally increases, leading to longer retention times. This is evident in the predicted trend: 1-phenyl-1H-pyrazole-4-carbaldehyde (MW: 172.18) < 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (MW: 186.21) < 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (MW: 220.65) < 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (MW: 248.29).
Effect of Polarity: The introduction of a polar substituent like a chloro group can increase the polarity of the molecule. On a non-polar DB-5ms column, this may lead to a slight increase in retention time compared to a non-polar substituent of similar size.
Mass Spectral Fragmentation Patterns:
The electron ionization mass spectra of pyrazole-4-carbaldehydes are expected to show characteristic fragmentation patterns that are highly informative for structural elucidation.
Molecular Ion (M+•): All compounds are expected to show a discernible molecular ion peak, which is crucial for determining the molecular weight. The presence of a chlorine atom in compound 3 will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+• peak.
Loss of Aldehydic Hydrogen ([M-H]+): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, resulting in a prominent [M-1]+ peak.
Loss of Carbonyl Group ([M-CO]+): The expulsion of a neutral carbon monoxide molecule is another characteristic fragmentation pathway for aldehydes, leading to an [M-28]+ peak.
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically through the loss of a molecule of hydrogen cyanide (HCN).[3] This can occur after the initial loss of other functional groups.
Substituent Fragmentation: The substituents on the pyrazole ring will also influence the fragmentation pattern. For instance, the phenyl group gives rise to a characteristic ion at m/z 77. In the case of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the loss of a phenyl radical is a likely fragmentation pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative GC-MS analysis of substituted pyrazole-4-carbaldehydes. The presented methodology and predicted data offer a valuable resource for researchers in the field. By understanding the influence of various substituents on the chromatographic and mass spectrometric behavior of these important heterocyclic compounds, scientists can develop more efficient analytical methods for their identification and characterization.
Future work should focus on the experimental validation of these predictions using a comprehensive library of synthesized substituted pyrazole-4-carbaldehydes. The development of a retention index library for these compounds would further enhance the reliability of their identification in complex matrices.
References
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (URL not available)
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. (2018). [Link]
Technical Support Center: Characterization of Substituted Pyrazoles. Benchchem. (URL not available)
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
1H-Pyrazole, 3,5-diphenyl-. NIST WebBook. (URL not available)
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. (URL not available)
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
Mass spectrometric study of some pyrazoline derivatives.
Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. Benchchem. (URL not available)
Retention index mixture for GC (R8769) - Bulletin. (URL not available)
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. (URL not available)
Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. (URL not available)
(PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.
1-Phenyl-1H-pyrazole-4-carbaldehyde. PMC. (URL not available)
Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI. (2024). [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. (URL not available)
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery pivots toward highly selective, target-specific interventions, nitrogen-containing heterocycles—particularly pyrazole derivatives—have emerged as privileged scaffolds. This guide provides an objective, data-driven comparison of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde against its unsubstituted analog and the industry-standard positive control, Celecoxib. By leveraging high-throughput molecular docking and thermodynamic analysis, we evaluate the causality behind this compound's binding affinity and selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1).
Designed for researchers and drug development professionals, this guide synthesizes structural insights with a self-validating computational protocol to accelerate hit-to-lead optimization.
Mechanistic Rationale: The Pyrazole-4-Carbaldehyde Scaffold
The architectural design of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is not arbitrary; every functional group serves a distinct thermodynamic or spatial purpose within the receptor active site. Recent studies have demonstrated that pyrazole-4-carbaldehyde derivatives exhibit significant anti-inflammatory potential by selectively targeting COX-2 (1)[1].
The N1-Methyl Group: Provides essential lipophilicity, anchoring the molecule into the hydrophobic pocket of the target receptor.
The 4-Carbaldehyde Moiety: Acts as a critical hydrogen-bond acceptor. In silico assessments of novel pyrazole carbaldehydes have repeatedly shown that this carbonyl oxygen establishes strong dipole interactions with key arginine and tyrosine residues (2)[2].
The 2-Methoxy Substitution: This is the primary driver of selectivity. The bulky, electron-donating methoxy group creates a deliberate steric clash in the tighter COX-1 active site (specifically at Ile523), while fitting perfectly into the expanded side pocket of COX-2 (which features the smaller Val523).
Arachidonic acid pathway illustrating selective COX-2 inhibition by pyrazole derivatives.
To ensure scientific integrity, molecular docking cannot be treated as a "black box." The following protocol establishes a self-validating system where computational predictions are rigorously benchmarked against known crystallographic data.
Step-by-Step Methodology
Ligand Preparation & Quantum Mechanical Optimization:
Before docking, the 3D conformers of the ligands must be optimized. We employ Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to accurately map the electrostatic potential surface and optimize the geometry of the 2-methoxy group, ensuring the starting conformation is at a global energy minimum[1].
Protein Preparation (Targeting PDB: 1CX2 and 1EQG):
Crystal structures for COX-2 (1CX2) and COX-1 (1EQG) are imported. Crucial Causality Step: While standard protocols strip all water molecules, we selectively retain conserved structural waters in the active site. Previous docking studies on pyrazole derivatives indicate that specific water molecules mediate critical hydrogen-bonding networks between the pyrazole core and the receptor (3)[3].
Grid Generation & Active Site Definition:
The grid box is centered on the co-crystallized ligand (e.g., SC-558 in 1CX2) with dimensions of 20 Å × 20 Å × 20 Å to encompass the entire catalytic domain and the allosteric side pocket.
System Validation (Re-docking):
The protocol is validated by re-docking the native co-crystallized ligand. The system is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .
Molecular Docking & Scoring:
Compounds are docked using AutoDock Vina 1.2[2]. Binding affinities (ΔG) are calculated, and 2D/3D interaction maps are generated to verify Pi-alkyl interactions and hydrogen bonds.
Workflow for high-throughput molecular docking and system validation.
Comparative Data Analysis: Binding Thermodynamics & Selectivity
The table below summarizes the quantitative docking results, comparing the target compound against an unsubstituted analog and a clinical standard.
Data Interpretation: The introduction of the 2-methoxy group significantly penalizes binding in COX-1 (dropping affinity to -6.2 kcal/mol) due to steric hindrance, while maintaining robust affinity for COX-2 (-9.8 kcal/mol).
Structural Insights & Causality
Why does the 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivative perform so well compared to its unsubstituted counterpart? The causality lies in the micro-environment of the receptor pockets:
Exploitation of the Val523 Pocket: COX-2 contains a valine at position 523, whereas COX-1 contains a bulkier isoleucine. The 2-methoxy group of our target compound acts as a molecular "key" that can only turn in the COX-2 "lock." In COX-1, the methoxy group clashes with Ile523, preventing the pyrazole core from seating deeply enough to allow the carbaldehyde group to hydrogen-bond with Arg120.
Electronic Effects of the Methoxy Group: Beyond steric bulk, the oxygen atom of the methoxy group is electron-rich. It engages in favorable electrostatic interactions with the surrounding polar residues in the COX-2 side pocket, stabilizing the ligand-receptor complex. This aligns with broader findings where pyrazole derivatives coupled with electron-donating moieties exhibit high inhibitory potency across various kinase and cyclooxygenase targets (4)[4].
Conformational Rigidity: The ortho-substitution (2-methoxy) restricts the free rotation of the phenyl ring relative to the pyrazole core. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding compared to the freely rotating unsubstituted 3-phenyl analog.
By understanding the causality behind these structural modifications, researchers can confidently utilize 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a highly selective, optimized scaffold for downstream in vitro and in vivo anti-inflammatory assays.
References
Puthan Peedikakkal, A. M., et al. "Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation." Journal of Molecular Structure, Vol. 1321.1
"Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity." Oriental Journal of Chemistry. 2
"Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase." J-Stage.3
"Synthesis, biological evaluation and molecular docking studies of pyrazole derivatives coupling with a thiourea moiety as novel CDKs inhibitors." PubMed. 4
Personal protective equipment for handling 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist, I approach the handling of functionalized heterocycles not merely as a regulatory requirement, but as an exercise in applied physical organic chemistry. To handle 3-(2-methoxyphenyl)-1-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of functionalized heterocycles not merely as a regulatory requirement, but as an exercise in applied physical organic chemistry. To handle 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1152508-57-0) safely, we must understand its molecular behavior. This guide provides field-proven, self-validating protocols designed to protect researchers and ensure pristine experimental execution.
Compound Identity & Mechanistic Toxicology
Before stepping into the lab, it is critical to understand the causality behind the hazards associated with this compound.
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1]
The "Why" Behind the Hazards
The primary toxicological driver of this molecule is its aldehyde moiety . Aromatic aldehydes act as reactive electrophiles. When exposed to human tissue, they undergo nucleophilic attack by primary amines—specifically the ε-amino groups of lysine residues in skin and respiratory mucosal proteins. This reaction forms a hemiaminal intermediate that rapidly dehydrates into an imine (Schiff base) [3].
This haptenation (protein cross-linking) triggers an immune response, leading to allergic contact dermatitis and respiratory sensitization [3]. Furthermore, the lipophilic nature of the methoxyphenyl and pyrazole rings enhances the molecule's ability to permeate the stratum corneum, directly causing the H312 (dermal toxicity) and H332 (inhalation toxicity) classifications [1].
Personal Protective Equipment (PPE) Matrix
To interrupt the Schiff base formation pathway, we must deploy targeted physical barriers.
Table 2: PPE Specifications and Mechanistic Rationale
PPE Category
Specification
Mechanistic Rationale
Gloves
Double-layered Nitrile (≥0.11 mm thickness)
Aldehydes can permeate latex. Nitrile provides a robust chemical barrier against lipophilic pyrazole derivatives, preventing dermal haptenation.
Eye Protection
ANSI Z87.1 Splash-Proof Goggles
Prevents accidental ocular exposure to reactive electrophiles, which can cause severe mucosal irritation and irreversible protein cross-linking.
Mitigates systemic absorption via skin contact (H312). The FR rating protects against the flammability of organic solvents (e.g., DMF, DCM) used during subsequent reactions.
Respiratory
N95/P100 Particulate Respirator
Required only if handling outside a fume hood. Prevents inhalation of aerosolized powders (H332), halting respiratory tract sensitization.
Engineering Controls & Operational Workflow
A properly functioning chemical fume hood is your primary engineering control against inhalation hazards. OSHA guidelines mandate that fume hoods operate with an average face velocity of 80–120 feet per minute (fpm) at a standard operating sash height (typically 18 inches) [2].
Workflow for handling 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Standard Operating Procedure (SOP): Safe Weighing and Solution Preparation
This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Fume Hood Verification
Action: Turn on the fume hood and check the digital anemometer or magnehelic gauge.
Validation: The reading must stabilize between 80–120 fpm [2]. If the alarm sounds or the reading is <80 fpm, the system lacks sufficient negative pressure to contain aerosolized aldehyde dust. Abort the operation and contact facilities.
Step 2: Static Dissipation & Equipment Prep
Action: Place an anti-static mat inside the hood. Ground the analytical balance. Use a grounded, anti-static U-shaped metallic spatula for transfer.
Validation: Observe the powder during the first scoop. If the powder clings aggressively to the spatula or flies toward the sides of the weigh boat, static forces are not neutralized. Stop and re-apply an anti-static zero-stat gun.
Step 3: Material Transfer
Action: Weigh the required mass of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde into a pre-tared, sealable glass vial rather than an open weigh boat.
Validation: Cap the vial immediately after the target mass is reached. A closed system prevents the release of particulates during transit from the balance to the reaction manifold.
Step 4: Solvent Addition
Action: Purge the reaction flask with inert gas (N₂ or Argon). Introduce the compound, followed by the reaction solvent (e.g., anhydrous DMF or DCM) via a syringe down the side of the flask to wash down residual powder.
Validation: Visual confirmation of complete dissolution ensures no reactive dust remains to become airborne upon opening the flask later.
Spill Response and Waste Disposal Plan
Aldehyde powders can be insidious if spilled, as ambient moisture and air currents can spread the haptenation hazard.
Immediate Spill Protocol
Evacuate & Assess: If the spill occurs outside the fume hood, immediately instruct personnel to step back. Assess if the volume exceeds 50 grams. If yes, trigger the lab's primary HazMat response.
Containment: Do NOT sweep the powder, as this generates toxic aerosols (H332). Instead, gently cover the spill with damp, inert absorbent pads (water or a mild neutralizing bisulfite solution can be used to complex the aldehyde).
Collection: Use a non-sparking plastic scoop to collect the dampened powder and absorbent pads.
Validation: Wipe the area with a solvent-soaked rag (e.g., isopropanol), followed by soap and water. The area is validated as clean when no visual residue remains and no distinct aromatic/aldehyde odor is detectable.
Waste Segregation
Solid Waste: Dispose of all contaminated gloves, weigh boats, and spill cleanup materials in a heavily sealed, properly labeled "Hazardous Solid Waste - Toxic Organics" container.
Liquid Waste: Segregate reaction washings into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Never mix aldehyde waste with concentrated primary amine waste in the same temporary staging carboy, as this can lead to exothermic Schiff base formation in the waste drum.
Illinois State University. (n.d.). Laboratory Ventilation | Environmental Health and Safety.
American Chemical Society (ACS). (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.